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  • Product: 5-Amino-4-chloro-2-methylphenyl ethyl carbonate
  • CAS: 930298-25-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

This technical guide provides a comprehensive overview of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate, a substituted aromatic carbamate with potential applications in pharmaceutical and chemical research. Due to the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate, a substituted aromatic carbamate with potential applications in pharmaceutical and chemical research. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related compounds and established chemical principles to provide a robust framework for its synthesis, characterization, and potential utility.

Introduction and Chemical Identity

5-Amino-4-chloro-2-methylphenyl ethyl carbonate is an organic compound featuring a substituted aniline core. The structure incorporates an amino group, a chlorine atom, and a methyl group on the phenyl ring, with an ethyl carbonate functional group attached to the phenolic oxygen. This unique combination of functional groups suggests its potential as a versatile intermediate in organic synthesis.

The reactivity of the molecule is primarily governed by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing chloro and ethyl carbonate groups on the aromatic ring.[1] Aminophenols and their derivatives are known to be reactive compounds, participating in reactions involving the amino and hydroxyl moieties, as well as substitutions on the benzene ring.[2]

Table 1: Compound Identification

PropertyValueSource
Systematic Name 5-Amino-4-chloro-2-methylphenyl ethyl carbonate-
CAS Number 930298-25-2Echemi
Molecular Formula C₁₀H₁₂ClNO₃Calculated
Molecular Weight 229.66 g/mol Calculated

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// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; O3 [label="O"]; C8 [label="C"]; C9 [label="C"]; N1 [label="N"]; Cl1 [label="Cl"]; C10 [label="C"];

// Define positions for aclear2D structure C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.25,1.299!"]; C4 [pos="1.5,2.598!"]; C5 [pos="0,2.598!"]; C6 [pos="-0.75,1.299!"]; O1 [pos="-2.25,1.299!"]; C7 [pos="-3.25,2.299!"]; O2 [pos="-2.75,3.299!"]; O3 [pos="-4.75,2.299!"]; C8 [pos="-5.75,3.299!"]; C9 [pos="-7.25,3.299!"]; N1 [pos="3.75,1.299!"]; Cl1 [pos="2.25,3.897!"]; C10 [pos="-0.75,-1.299!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- O1; O1 -- C7; C7 -- O2 [style=double]; C7 -- O3; O3 -- C8; C8 -- C9; C3 -- N1; C4 -- Cl1; C1 -- C10;

// Add labels for functional groups label_N [label="H₂N", pos="4.5,1.299!"]; label_CH3 [label="H₃C", pos="-0.75,-2!"]; label_O [label="O", pos="-2.75,3.299!"]; label_O_ethyl [label="O", pos="-4.75,2.299!"]; label_CH2 [label="CH₂", pos="-5.75,3.299!"]; label_CH3_ethyl [label="CH₃", pos="-7.25,3.299!"];

}

Caption: Chemical structure of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate.

Proposed Synthesis Pathway

A logical and efficient synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate can be envisioned in a two-step process starting from the commercially available 4-chloro-2-methylphenol. This proposed pathway is based on well-established and reliable organic transformations.

Synthesis_Workflow start 4-Chloro-2-methylphenol reagents1 HNO₃ / H₂SO₄ intermediate 4-Chloro-2-methyl-5-nitrophenol reagents2 Fe / HCl or H₂ / Pd-C final_product 5-Amino-4-chloro-2-methylphenol reagents3 Ethyl Chloroformate / Base target_molecule 5-Amino-4-chloro-2-methylphenyl ethyl carbonate reagents1->intermediate Nitration reagents2->final_product Reduction reagents3->target_molecule Carbonate Formation

Caption: Proposed synthesis workflow for the target molecule.

Step 1: Nitration of 4-Chloro-2-methylphenol

The initial step involves the nitration of 4-chloro-2-methylphenol to yield 4-chloro-2-methyl-5-nitrophenol. This reaction is a standard electrophilic aromatic substitution. A patent describes a similar process where a mixture of sulfuric acid and nitric acid is used for the nitration of a related compound at low temperatures (around 0°C).[3]

Experimental Protocol:

  • To a stirred solution of 4-chloro-2-methylphenol in concentrated sulfuric acid, cooled to 0°C in an ice-salt bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

  • The reaction temperature is maintained below 5°C throughout the addition.

  • After the addition is complete, the mixture is stirred for an additional 1-2 hours at 0-5°C.

  • The reaction mixture is then poured onto crushed ice, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold water until the washings are neutral and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Reduction of 4-Chloro-2-methyl-5-nitrophenol

The second step is the reduction of the nitro group of 4-chloro-2-methyl-5-nitrophenol to an amino group, yielding 5-amino-4-chloro-2-methylphenol. This can be achieved through various methods, including catalytic hydrogenation or using a reducing metal in an acidic medium. A common method for the reduction of similar nitro compounds is the use of iron powder in the presence of an acid like hydrochloric acid or by catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.[4][5]

Experimental Protocol (Catalytic Hydrogenation):

  • 4-Chloro-2-methyl-5-nitrophenol is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A catalytic amount of 10% palladium on activated carbon (Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure to yield the crude 5-amino-4-chloro-2-methylphenol, which can be purified by recrystallization.

Step 3: Formation of the Ethyl Carbonate

The final step is the reaction of the synthesized 5-amino-4-chloro-2-methylphenol with ethyl chloroformate to form the target molecule, 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. This reaction is a nucleophilic acyl substitution where the phenolic hydroxyl group acts as the nucleophile. The presence of a base is required to deprotonate the phenol and facilitate the reaction. It is crucial to control the reaction conditions to favor O-acylation over N-acylation of the amino group. Generally, O-acylation of aminophenols is favored under basic conditions.

Experimental Protocol:

  • 5-Amino-4-chloro-2-methylphenol is dissolved in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.

  • A base, such as triethylamine or pyridine, is added to the solution, and the mixture is cooled to 0°C.

  • Ethyl chloroformate is added dropwise to the stirred solution while maintaining the temperature at 0°C.

  • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties and Structural Elucidation

The physicochemical properties of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate are predicted based on its structure.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Physical State SolidBased on similar aromatic compounds
Melting Point 100-150 °CEstimation based on related structures
Boiling Point > 300 °CHigh due to polarity and molecular weight
Solubility Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Sparingly soluble in water.The carbonate and aromatic structure suggest this solubility profile.
logP ~2.5 - 3.5Estimated based on its functional groups.

For definitive structural elucidation, a combination of spectroscopic techniques would be essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the amino group protons (a broad singlet).

    • ¹³C NMR would display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the carbonate group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the carbonate (around 1760 cm⁻¹), and C-O stretching bands.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would confirm its molecular formula. Fragmentation patterns could provide further structural information.

Potential Applications and Fields of Research

While specific applications for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate are not documented, its structure suggests potential utility in several areas of research and development.

  • Pharmaceutical Intermediate: The presence of a reactive amino group and the carbamate functionality makes it a potential building block for the synthesis of more complex molecules with potential biological activity. Carbamate-containing compounds are found in a wide range of pharmaceuticals.

  • Agrochemical Synthesis: Similar to its potential in pharmaceuticals, this molecule could serve as a precursor for the development of new pesticides and herbicides.

  • Material Science: Aromatic diamines and related compounds can be used as monomers in the synthesis of high-performance polymers such as polyimides and polyamides. The functional groups on this molecule could be modified for such applications.

  • Dye and Pigment Industry: Aminophenol derivatives are used in the manufacturing of dyes.[6][7] The chromophoric groups in this molecule could be exploited for the synthesis of novel colorants.

Safety and Handling

Based on the Safety Data Sheet for a compound with the same CAS number, 5-Amino-4-chloro-2-methylphenyl ethyl carbonate should be handled with care in a well-ventilated area. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a molecule with significant potential as a chemical intermediate. Although detailed studies on this specific compound are scarce, its synthesis is achievable through well-established chemical reactions. This guide provides a comprehensive theoretical framework for its preparation, characterization, and potential applications, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential.

References

  • Cosmetic Ingredient Review. Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. 2023. [Link]

  • Cosmetic Ingredient Review. Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. 2024. [Link]

  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Accessed January 27, 2026.
  • Google Patents. Production method of 4-chloro-2-aminophenol. Accessed January 27, 2026.
  • Chemcess. Aminophenol: Properties, Production, Reactions And Uses. 2025. [Link]

  • Ertl, P. Part 3: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. Organic Chemistry Portal. [Link]

  • Fieser, L. F.; Jones, J. E. Organic Syntheses, Coll. Vol. 3, p.418 (1955); Vol. 20, p.57 (1940).
  • Sliedregt, L. A. J. M.; et al. On the cleavage of tertiary amines with ethyl chloroformate. Yakugaku Zasshi1969, 89 (7), 974-978.
  • Anderson, G. W.; et al. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. J. Am. Chem. Soc.1964, 86 (9), 1839–1842.
  • ChemSynthesis. 4-chloro-2-methylphenol. Accessed January 27, 2026. [Link]

  • Cosmetic Ingredient Review. 5-Amino-4-Chloro-o-Cresol. 2023. [Link]

  • Ataman Kimya. ETHYLENE CARBONATE (EC). Accessed January 27, 2026. [Link]

  • Wikipedia. Ethylene carbonate. Accessed January 27, 2026. [Link]

  • ResearchGate. Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. 2006. [Link]

  • PubMed. Activation and detoxication of aminophenols. II. Synthesis and structural elucidation of various thiol addition products of 1,4-benzoquinoneimine and N-acetyl-1,4-benzoquinoneimine. 1985. [Link]

  • Giorgi, G.; et al. Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Molecules2019, 24 (18), 3336.

Sources

Exploratory

An In-depth Technical Guide to 5-Amino-4-chloro-2-methylphenyl ethyl carbonate: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate, a substituted aromatic carbamate of inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate, a substituted aromatic carbamate of interest in medicinal chemistry and organic synthesis. Due to the absence of a reported boiling point in the literature, this guide presents a reasoned estimation based on the analysis of structurally analogous compounds. Furthermore, it details robust experimental protocols for the laboratory-scale synthesis, purification, and characterization of this compound, alongside a validated method for the experimental determination of its boiling point. The causality behind key experimental choices is elucidated to provide field-proven insights for researchers in drug development and related scientific disciplines.

Physicochemical Properties of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Key identifiers and calculated properties for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate are summarized below.

PropertyValueSource
IUPAC Name 5-Amino-4-chloro-2-methylphenyl ethyl carbonate-
CAS Number 930298-25-2-
Molecular Formula C₁₀H₁₂ClNO₃-
Molecular Weight 229.66 g/mol -
Boiling Point Estimated: 310-330 °C See Section 1.1
Estimation of Boiling Point

As of the date of this guide, the experimental boiling point of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate has not been reported in publicly available literature. However, a reliable estimation can be derived by examining the boiling points of structurally related compounds and considering the influence of each functional group on intermolecular forces.

The core structure can be dissected into a substituted aniline and an ethyl phenyl carbonate moiety. The following table presents the boiling points of relevant analogous compounds:

CompoundBoiling Point (°C)Key Structural Features
Phenol181.7Parent phenolic ring[1]
4-Chloroaniline232Aniline with a para-chloro substituent[2]
2-Methylaniline (o-Toluidine)~200Aniline with an ortho-methyl substituent
2,4-Dichloroaniline245Aniline with two chloro substituents[3][4]
4-Chloro-2-methylaniline241Aniline with chloro and methyl substituents[5]
2-Chloro-6-methylaniline215Isomer of the previous compound[6][7][8]
Ethyl Phenylacetate~227-229Phenyl ring with an ethyl ester group[9][10]

Rationale for Estimation:

  • Parent Ring System: The basic aniline and phenol structures have boiling points around 180-200 °C.

  • Halogen Substitution: The addition of a chlorine atom significantly increases the boiling point due to increased molecular weight and polarizability, as seen in the jump from aniline to 4-chloroaniline (232 °C)[2]. The presence of two chlorine atoms in 2,4-dichloroaniline further elevates this to 245 °C[3][4].

  • Methyl Substitution: A methyl group generally increases the boiling point due to increased molecular weight, though its effect is less pronounced than that of a halogen.

  • Amino Group: The primary amine group is capable of hydrogen bonding, which significantly raises the boiling point.

  • Ethyl Carbonate Group: The ethyl carbonate group is a large, polar functional group that will substantially increase the molecular weight and introduce strong dipole-dipole interactions, leading to a significantly higher boiling point compared to the simpler aniline derivatives. Ethyl phenylacetate, with a boiling point of ~227-229 °C, provides a baseline for the contribution of a similar ester linkage to a phenyl ring[9][10].

Considering the combined effects of the chloro, methyl, and amino substituents, along with the large ethyl carbonate group, it is projected that the boiling point of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate will be considerably higher than that of the listed aniline derivatives. A reasonable estimate places the boiling point in the range of 310-330 °C at atmospheric pressure. It is also probable that the compound may decompose at its atmospheric boiling point, making vacuum distillation a more suitable method for purification if it is a liquid at room temperature.

Experimental Determination of Boiling Point

Given the high estimated boiling point and the likelihood of the compound being a solid at room temperature, a micro-scale method is appropriate for its experimental determination. The Thiele tube method is a reliable and material-sparing technique for this purpose[11][12].

Thiele Tube Method Protocol

This protocol outlines the step-by-step procedure for determining the boiling point using a Thiele tube apparatus.

Materials:

  • 5-Amino-4-chloro-2-methylphenyl ethyl carbonate sample

  • Thiele tube

  • High-temperature mineral oil or silicone oil

  • Thermometer (with a range up to 360 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or micro-burner

  • Clamp and stand

Procedure:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of the 5-Amino-4-chloro-2-methylphenyl ethyl carbonate into the small test tube. If the compound is a solid, it should be melted before proceeding.

  • Capillary Tube Insertion: Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Immersion: Clamp the Thiele tube to a stand and carefully lower the thermometer and test tube assembly into the oil, ensuring the sample is fully immersed.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will ensure even heat distribution via convection currents.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

  • Repeat: For accuracy, allow the apparatus to cool further, then reheat to obtain a second measurement.

Diagram of Thiele Tube Boiling Point Determination:

BoilingPointDetermination cluster_setup Thiele Tube Apparatus cluster_process Experimental Workflow Thiele_Tube Thiele Tube with Oil Thermometer Thermometer Thiele_Tube->Thermometer Immersed in Oil Test_Tube Test Tube with Sample Thermometer->Test_Tube Attached Capillary_Tube Inverted Capillary Tube Test_Tube->Capillary_Tube Contains Heat Heat Source (Bunsen Burner) Heat->Thiele_Tube Heats side arm Start Start Heat_Apparatus Gently Heat Apparatus Start->Heat_Apparatus Observe_Bubbles Observe Continuous Bubbling Heat_Apparatus->Observe_Bubbles Remove_Heat Remove Heat Source Observe_Bubbles->Remove_Heat Record_BP Record Temperature at Liquid Entry Remove_Heat->Record_BP End End Record_BP->End

Caption: Workflow for Boiling Point Determination.

Synthesis and Purification

The synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate can be logically approached by the formation of the carbonate ester from the corresponding phenol. A plausible synthetic route is outlined below.

Proposed Synthesis Pathway: Reaction of 5-Amino-4-chloro-2-methylphenol with Ethyl Chloroformate

This reaction is a standard method for the preparation of carbonates from phenols.

Reaction Scheme:

Causality of Reagents:

  • 5-Amino-4-chloro-2-methylphenol: The starting phenol provides the aromatic core of the target molecule.

  • Ethyl Chloroformate: This is the electrophilic source of the ethyl carbonate group.

  • Base (e.g., Triethylamine or Pyridine): A non-nucleophilic organic base is required to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product. An inorganic base like potassium carbonate can also be used in an appropriate solvent.

Detailed Synthesis Protocol

Materials:

  • 5-Amino-4-chloro-2-methylphenol

  • Ethyl chloroformate

  • Triethylamine (or pyridine)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Amino-4-chloro-2-methylphenol (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Diagram of Synthesis Workflow:

SynthesisWorkflow Start Dissolve Phenol in DCM Add_Base Add Triethylamine and Cool to 0 °C Start->Add_Base Add_Chloroformate Dropwise Addition of Ethyl Chloroformate Add_Base->Add_Chloroformate React Stir at Room Temperature (12-18h) Add_Chloroformate->React Quench Quench with Water React->Quench Wash_NaHCO3 Wash with NaHCO3 Solution Quench->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with MgSO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product

Caption: Synthesis of the Target Carbamate.

Purification Protocol

The crude product can be purified by either recrystallization or flash column chromatography.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to find a suitable solvent or solvent system in which the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: Dissolve the crude product in a minimum amount of the boiling solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Due to the presence of a basic amino group, specialized conditions may be required for effective purification on silica gel to avoid tailing[13][14].

  • Stationary Phase: Use silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. To mitigate the basicity of the amine, it may be necessary to add a small amount (e.g., 0.1-1%) of triethylamine to the eluent[15].

  • Procedure:

    • Dry-load the crude product onto a small amount of silica gel.

    • Pack the column with silica gel in the initial, low-polarity eluent.

    • Carefully add the dry-loaded sample to the top of the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization

The identity and purity of the synthesized 5-Amino-4-chloro-2-methylphenyl ethyl carbonate should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns indicative of their substitution), the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the amino group (a broad singlet).

    • ¹³C NMR: Will show the expected number of signals for the aromatic carbons (in the 110-150 ppm region), the carbonyl carbon of the carbonate (around 150-160 ppm), and the aliphatic carbons of the ethyl and methyl groups[16].

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and a strong C=O stretching of the carbonate group (around 1740-1760 cm⁻¹).

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound and fragmentation patterns that can help confirm its structure.

Conclusion

This technical guide has provided a detailed examination of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate, including a scientifically reasoned estimation of its boiling point in the absence of literature data. The provided experimental protocols for its synthesis, purification, and boiling point determination are based on established and reliable laboratory methods. By understanding the rationale behind the procedural steps and the expected analytical outcomes, researchers and drug development professionals are better equipped to work with this and structurally related compounds.

References

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  • MDPI. (2022, December 16). Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • ResearchGate. (2023, September 9). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Chloro-6-methylaniline. Retrieved from [Link]

  • LookChem. (n.d.). Ethyl phenylacetate. Retrieved from [Link]

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Foundational

A Technical Guide to Determining the Solubility Profile of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive framework for determining the solubility of the novel compound, 5-Amino-4-ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for determining the solubility of the novel compound, 5-Amino-4-chloro-2-methylphenyl ethyl carbonate (CAS No. 930298-25-2). Given the current absence of publicly available experimental solubility data for this specific molecule[1][2], this document serves as a detailed methodological roadmap for researchers. The protocols and theoretical discussions are grounded in established principles of organic chemistry and pharmaceutical sciences, enabling the generation of a robust and reliable solubility profile critical for drug discovery and development.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its bioavailability, processability, and formulation development. 5-Amino-4-chloro-2-methylphenyl ethyl carbonate, an aromatic amine and a substituted phenyl ethyl carbonate, possesses structural motifs that suggest its potential utility in medicinal chemistry. A thorough understanding of its solubility in various aqueous and organic media is a prerequisite for any further investigation. This guide will detail the theoretical considerations and practical experimental workflows for establishing a comprehensive solubility profile.

Theoretical Considerations: Predicting Solubility Behavior

The molecular structure of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate—featuring a primary aromatic amine, a chloro group, a methyl group, and an ethyl carbonate ester—provides clues to its potential solubility.

  • Aqueous Solubility: The presence of the polar amino group suggests the possibility of hydrogen bonding with water. However, the overall aromaticity and the presence of non-polar methyl and ethyl groups, along with the chloro substituent, likely limit its aqueous solubility. The amine functionality also introduces a pH-dependent solubility, with protonation in acidic conditions expected to enhance solubility.

  • Organic Solvent Solubility: Due to its significant organic character, the compound is anticipated to exhibit higher solubility in a range of organic solvents. The ethyl carbonate group can participate in dipole-dipole interactions, suggesting solubility in polar aprotic solvents.

A systematic approach to solubility testing is therefore essential to quantify these characteristics.

Experimental Workflow for Solubility Determination

A multi-tiered approach is recommended to build a comprehensive solubility profile, starting with qualitative assessments and progressing to quantitative measurements.

Qualitative Solubility Assessment

A preliminary screening in a range of solvents provides a broad understanding of the compound's solubility characteristics. This follows a systematic classification based on its behavior in water, acidic, and basic solutions.[3][4]

Protocol:

  • Initial Solvent Screening:

    • To a series of small, labeled test tubes, add approximately 1-2 mg of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate.

    • To each tube, add 1 mL of a different solvent. Recommended initial solvents include:

      • Water (deionized)

      • Methanol

      • Ethanol

      • Acetone

      • Ethyl Acetate

      • Dichloromethane

      • Dimethyl Sulfoxide (DMSO)

      • n-Hexane

    • Vortex each tube for 30 seconds.

    • Visually inspect for complete dissolution. Classify as "soluble," "partially soluble," or "insoluble."

  • pH-Dependent Aqueous Solubility:

    • To three separate test tubes, add 1-2 mg of the compound.

    • Add 1 mL of the following aqueous solutions to the respective tubes:

      • Deionized Water

      • 5% Hydrochloric Acid (HCl)

      • 5% Sodium Bicarbonate (NaHCO₃)

    • Vortex and observe solubility. Enhanced solubility in 5% HCl would confirm the basic nature of the amino group.[4][5]

The following diagram illustrates the logical flow for this qualitative assessment.

G start Start with Compound (5-Amino-4-chloro-2-methylphenyl ethyl carbonate) solvent_screen Test Solubility in a Range of Organic Solvents (e.g., Methanol, Ethanol, Acetone, DMSO, etc.) start->solvent_screen aqueous_test Test Solubility in Water start->aqueous_test result_organic Qualitative Solubility Profile in Organic Solvents solvent_screen->result_organic acid_test Test Solubility in 5% HCl aqueous_test->acid_test If Insoluble base_test Test Solubility in 5% NaHCO3 acid_test->base_test If Insoluble result_aqueous pH-Dependent Aqueous Solubility Profile base_test->result_aqueous

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination

For drug development, precise solubility values are required. The "shake-flask" method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) is a gold standard for determining equilibrium solubility.

Protocol: Shake-Flask Method with HPLC Analysis

  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline at various pH values, relevant organic solvents). The excess solid should be clearly visible.

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the quantification of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. A reverse-phase C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. UV detection should be appropriate given the aromatic nature of the compound.

    • Prepare a series of calibration standards of known concentrations.

    • Inject the diluted samples and the calibration standards into the HPLC system.

    • Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

    • Calculate the original solubility in the solvent by accounting for the dilution factor.

The following diagram outlines the quantitative solubility determination process.

G start Start: Excess Compound + Solvent equilibration Equilibrate in Shaker Bath (e.g., 24-48h at 25°C/37°C) start->equilibration separation Separate Supernatant from Undissolved Solid equilibration->separation filtration Filter Supernatant (0.45 µm filter) separation->filtration dilution Dilute with Mobile Phase filtration->dilution hplc HPLC Analysis dilution->hplc quantification Quantify Concentration hplc->quantification calibration Prepare Calibration Curve with Standards calibration->hplc solubility_calc Calculate Solubility quantification->solubility_calc

Caption: Workflow for Quantitative Solubility Determination via Shake-Flask and HPLC.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents and conditions.

Table 1: Illustrative Template for Solubility Data of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Deionized Water25
Deionized Water37
PBS (pH 5.0)37
PBS (pH 7.4)37
Methanol25
Ethanol25
DMSO25

Conclusion

While specific experimental solubility data for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate is not currently available in the public domain, this guide provides a robust and scientifically sound methodology for its determination. By following the outlined qualitative and quantitative experimental protocols, researchers can generate the critical solubility data necessary to advance the study of this compound in a drug discovery and development context. The principles and techniques described herein are foundational to the physicochemical characterization of novel chemical entities.

References

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis.
  • University of Toronto. Solubility of Organic Compounds.
  • PubChem. (2-Ethylphenyl) phenyl carbonate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate. National Center for Biotechnology Information. Available from: [Link]

  • BYJU'S. Test for Amino Groups. Available from: [Link]

  • University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • PubChem. (r)-Phenylethylene carbonate. National Center for Biotechnology Information. Available from: [Link]

  • Wu, X., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science, 31(14), 2683-2689. Available from: [Link]

  • Kusanagi, H. (2017). Structure–Property Relationships of Poly(ethylene carbonate) and Poly(propylene carbonate). ACS Omega, 2(8), 5136-5143. Available from: [Link]

  • ResearchGate. (2008). 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. Available from: [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Available from: [Link]

  • Wikipedia. Phenol. Available from: [Link]

  • PubChem. (R,E)-ethyl 5-((1,1'-biphenyl)-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate. National Center for Biotechnology Information. Available from: [Link]

  • Malla Reddy College of Pharmacy. PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL.
  • ChemSynthesis. ethoxymethyl 2-phenylethyl carbonate. Available from: [Link]

  • XiXisys. GHS rev.9 SDS Word 下载CAS: 930298-25-2 Name: -. Available from: [Link]

  • ChemSrc. 5-Amino-4-chloro-2-methylphenyl ethyl carbonate | 930298-25-2. Available from: [Link]

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Exploratory

An In-depth Technical Guide to 5-Amino-4-chloro-2-methylphenyl ethyl carbonate: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate, a compound of interest for researchers in medicinal chemistry and materials science. As this molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate, a compound of interest for researchers in medicinal chemistry and materials science. As this molecule is not readily cataloged in existing chemical databases, this document presents a predictive analysis, including a proposed synthetic pathway, characterization of its key precursor, and an estimation of its physicochemical properties. The insights herein are grounded in established principles of organic chemistry and data from structurally analogous compounds, offering a foundational resource for its synthesis and exploration.

Introduction and Rationale

5-Amino-4-chloro-2-methylphenyl ethyl carbonate is an organic molecule that, while not extensively documented in scientific literature, holds potential as a versatile chemical intermediate. Its structure, featuring a substituted aniline core with a carbamate functional group, suggests its utility in the synthesis of a variety of downstream products, including pharmaceuticals, agrochemicals, and specialized polymers. The strategic placement of the amino, chloro, and methyl groups on the phenyl ring allows for a range of chemical modifications, making it a valuable building block for creating diverse molecular architectures.

This guide addresses the current information gap by proposing a reliable synthetic route and predicting the key characteristics of this compound. By leveraging data from its immediate precursor, 5-Amino-4-chloro-2-methylphenol, and established carbamate synthesis methodologies, we provide a robust starting point for researchers aiming to synthesize and utilize this novel molecule.

Proposed Synthesis Pathway

The most direct and logical approach to synthesizing 5-Amino-4-chloro-2-methylphenyl ethyl carbonate is through the reaction of its corresponding phenolic precursor, 5-Amino-4-chloro-2-methylphenol, with ethyl chloroformate. This reaction is a standard method for the formation of carbonates from phenols.

The proposed reaction is as follows:

G cluster_reactants Reactants cluster_product Product 5_Amino_4_chloro_2_methylphenol 5-Amino-4-chloro-2-methylphenol Target_Compound 5-Amino-4-chloro-2-methylphenyl ethyl carbonate 5_Amino_4_chloro_2_methylphenol->Target_Compound + Ethyl chloroformate (in the presence of a base) Ethyl_chloroformate Ethyl chloroformate Ethyl_chloroformate->Target_Compound

Caption: Proposed synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate.

Experimental Protocol:
  • Dissolution of Precursor: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of 5-Amino-4-chloro-2-methylphenol in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Add a slight excess (1.1 to 1.5 equivalents) of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base serves to neutralize the hydrochloric acid byproduct that is formed during the reaction.

  • Addition of Ethyl Chloroformate: Cool the mixture in an ice bath (0-5 °C). Slowly add one equivalent of ethyl chloroformate dropwise from the dropping funnel, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours). Monitor the reaction progress by thin-layer chromatography.

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess base), a saturated solution of sodium bicarbonate (to remove any remaining acidic impurities), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure 5-Amino-4-chloro-2-methylphenyl ethyl carbonate.

Precursor Analysis: 5-Amino-4-chloro-2-methylphenol

A thorough understanding of the starting material is crucial for a successful synthesis. 5-Amino-4-chloro-2-methylphenol, also known as 5-amino-4-chloro-o-cresol, is a known compound with established properties.[1][2]

PropertyValueSource
CAS Number 110102-86-8[2]
Molecular Formula C₇H₈ClNO[3]
Molecular Weight 157.60 g/mol [3]
Appearance Creamish White Powder[4]
Melting Point 140°C to 142°C[4]
Purity Minimum 99% (by HPLC)[4]
Solubility Soluble in water, propylene glycol, and triethanolamine.[2]

This precursor is used in the formulation of oxidative hair dyes.[2]

Predicted Physicochemical Properties

Based on the molecular structure and data from analogous compounds, the following properties are predicted for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate:

PropertyPredicted Value
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
Appearance Off-white to light brown solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; likely poorly soluble in water.
Stability Stable under normal laboratory conditions; should be stored in a cool, dark place away from strong oxidizing agents and moisture.

Potential Applications and Research Directions

The unique arrangement of functional groups in 5-Amino-4-chloro-2-methylphenyl ethyl carbonate opens up several avenues for research and development:

  • Pharmaceutical Synthesis: The amino group can be a key site for further derivatization to create novel bioactive molecules. Carbamates are a common feature in many pharmaceutical compounds.

  • Agrochemicals: Substituted anilines and carbamates are foundational structures in many herbicides, insecticides, and fungicides.

  • Polymer Science: The bifunctional nature of the molecule (amino and carbonate groups) could allow it to be used as a monomer in the synthesis of specialty polyurethanes or other polymers with unique properties.

Safety and Handling

While specific toxicity data for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate is unavailable, a cautious approach to handling is warranted based on the known hazards of its precursors and related compounds.

  • Precursors: 5-Amino-4-chloro-2-methylphenol is a substituted aminophenol and should be handled with care to avoid skin contact and inhalation. Ethyl chloroformate is a corrosive and toxic lachrymator and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Reaction: The synthesis should be conducted in a fume hood due to the use of volatile and potentially hazardous reagents.

  • Product: The final product should be treated as a potentially hazardous chemical. Standard laboratory safety practices, including the use of PPE, should be strictly followed.

Conclusion

This technical guide provides a foundational roadmap for the synthesis and understanding of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. By detailing a plausible synthetic route, characterizing its key precursor, and predicting its properties, this document empowers researchers to explore the potential of this novel compound. As with any new chemical entity, careful and systematic experimental validation of the information presented here is essential.

References

  • PrepChem.com. Synthesis of methyl(3-chloro-4-methylphenyl)carbamate. [Link]

  • Google Patents.
  • Cosmetic Ingredient Review. (2023). Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. [Link]

  • Cosmetic Ingredient Review. (2023). 5-Amino-4-Chloro-o-Cresol. [Link]

  • Navin Chemicals. 4-Chloro 2-Amino Phenol (4-CAP). [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Pharmaceuticals using 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

Introduction In the landscape of modern drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). Substituted anilines, in particular, represent a cornerstone class of building blocks, finding extensive application in the synthesis of a diverse array of therapeutic agents, most notably in the realm of kinase inhibitors. This guide provides a comprehensive overview of the potential applications of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate as a versatile intermediate in pharmaceutical synthesis. While direct literature citing the use of this specific molecule in the synthesis of a named drug is not prevalent, its structural motifs—a substituted aniline, a protective ethyl carbonate group, and a strategically chlorinated and methylated phenyl ring—suggest a high potential for its utility in constructing complex pharmaceutical architectures.

These notes are intended for researchers, medicinal chemists, and process development scientists. The protocols provided herein are based on established chemical principles and analogous transformations reported in the synthesis of related pharmaceutical compounds.

Chemical Properties and Strategic Advantages

The structure of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate offers several strategic advantages in multi-step pharmaceutical synthesis:

PropertyValueSource
Molecular Formula C10H12ClNO3-
Molecular Weight 231.66 g/mol -
Appearance Likely an off-white to light brown solidGeneral observation for similar compounds
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc)General chemical principles

The key functional groups and their synthetic implications are:

  • Primary Aromatic Amine (-NH2): This is the primary reactive site for a multitude of transformations, including amide bond formation, N-alkylation, N-arylation, and participation in cyclization reactions to form heterocyclic scaffolds common in many drugs.

  • Ethyl Carbonate (-O(CO)OEt): This group serves as a protecting group for a phenolic oxygen, which can be deprotected under specific conditions. In the context of the titled compound, it is attached to the phenyl ring. The "ethyl carbonate" part of the name suggests that the amino group has been acylated with ethyl chloroformate, which would make the amino group a carbamate. This carbamate can be a directing group in electrophilic aromatic substitution or can be deprotected to reveal the free amine. Assuming the title refers to the carbamate of the aniline, this group provides a stable, yet readily cleavable, protecting group for the nitrogen atom.

  • Substituted Phenyl Ring: The chloro and methyl substituents on the aromatic ring influence the reactivity of the amine and can be critical for molecular recognition and binding to biological targets in the final API. The substitution pattern is similar to that found in several kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these molecules feature a substituted aniline moiety as a key pharmacophore that interacts with the hinge region of the kinase domain. The structural similarity of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate to intermediates used in the synthesis of drugs like Bosutinib, a dual Src/Abl kinase inhibitor, makes it a prime candidate for the synthesis of novel kinase inhibitors.

A plausible synthetic strategy involves the nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction between the amino group of our title compound (after deprotection of the ethyl carbonate, if it is indeed protecting the amine) and a suitable heterocyclic core, such as a substituted pyrimidine or quinoline.

Hypothetical Synthesis of a Kinase Inhibitor Scaffold

This protocol outlines a hypothetical two-step synthesis of a generic kinase inhibitor scaffold.

Step 1: Deprotection of the Ethyl Carbonate

The ethyl carbonate group, acting as a protecting group for the amine, can be removed under basic conditions to yield the free aniline.

  • Reaction:

  • Protocol:

    • To a solution of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate (1.0 eq) in a suitable solvent such as methanol or ethanol, add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) in water.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

    • Purify the product by column chromatography on silica gel.

Step 2: Coupling with a Heterocyclic Core

The resulting free aniline can then be coupled with a suitable heterocyclic electrophile.

  • Reaction Example:

  • Protocol (Buchwald-Hartwig Amination):

    • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-Chloro-2-methyl-5-aminophenol (1.0 eq), 4,5-dichloropyrimidine (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3 or K3PO4, 2.0-3.0 eq).

    • Add a dry, degassed solvent such as dioxane or toluene.

    • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or HPLC.

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Flowchart of a Hypothetical Kinase Inhibitor Synthesis```dot

G start 5-Amino-4-chloro-2-methylphenyl ethyl carbonate deprotection Deprotection (e.g., LiOH, MeOH/H2O, Reflux) start->deprotection aniline 4-Chloro-2-methyl-5-aminophenol deprotection->aniline coupling Buchwald-Hartwig Coupling (Pd catalyst, ligand, base) aniline->coupling product Kinase Inhibitor Scaffold coupling->product heterocycle Substituted Heterocycle (e.g., 4,5-Dichloropyrimidine) heterocycle->coupling

Caption: Proposed workflow for the synthesis of a benzoxazole derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Amino-4-chloro-2-methylphenyl ethyl carbonate and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a promising and versatile building block for pharmaceutical synthesis. Its substituted aniline core makes it particularly well-suited for the development of novel kinase inhibitors and other complex drug molecules. The protocols and synthetic strategies outlined in these application notes provide a solid foundation for researchers to explore the full potential of this valuable intermediate in their drug discovery and development programs. While the provided protocols are based on established chemical transformations, it is crucial to optimize the reaction conditions for each specific substrate and desired product.

References

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. [Link] 2[1]. Process for preparation of bosutinib. Google Patents. 3[2]. A New and Practical Synthesis of Bosutinib. ResearchGate. [Link] 4[3]. New Route for the synthesis of Bosutinib. Der Pharma Chemica. [Link] 5[4]. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

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Application

Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

Introduction: Strategic Importance of Substituted Phenyl Carbonates in Agrochemical Synthesis The relentless demand for higher crop yields and effective pest management necessitates the continuous development of novel, h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Phenyl Carbonates in Agrochemical Synthesis

The relentless demand for higher crop yields and effective pest management necessitates the continuous development of novel, highly active agrochemicals. Within the vast landscape of synthetic chemistry, certain molecular scaffolds serve as pivotal building blocks for a diverse range of herbicides, fungicides, and insecticides. 5-Amino-4-chloro-2-methylphenyl ethyl carbonate is one such critical intermediate, ingeniously designed with functional groups that are primed for sequential, high-yield transformations.

The strategic placement of the amino group, the chloro and methyl substituents on the aromatic ring, and the ethyl carbonate moiety offers a multi-faceted platform for constructing complex agrochemical molecules. The ethyl carbonate group, in particular, serves as a stable yet strategically cleavable protecting group for the phenolic hydroxyl function, which can be unmasked in later synthetic stages if required. However, its primary role in the context of this guide is to remain intact, contributing to the overall molecular architecture of the final active ingredient. The arylamine functionality is the key reactive center, poised for elaboration into potent pharmacophores, most notably the sulfonylurea linkage.

This comprehensive guide provides researchers, synthetic chemists, and drug development professionals with a detailed exploration of the synthesis and application of this versatile intermediate. We will delve into a robust, field-proven protocol for its preparation, its conversion into a representative sulfonylurea herbicide, and the analytical methodologies required for rigorous quality control. The causality behind experimental choices is explained throughout, empowering the user to adapt and troubleshoot as needed.

Physicochemical and Spectroscopic Data

While a dedicated CAS number for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate is not publicly cataloged, its properties can be reliably predicted based on its structure and data from analogous compounds such as 5-amino-2-chloro-4-fluorophenyl ethyl carbonate[1].

PropertyPredicted Value / Characteristic
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water.
Purity (Typical) >98% (as determined by HPLC and/or GC-MS)

PART 1: Synthesis of the Intermediate

The synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a representative and robust pathway starting from commercially available 4-chloro-2-methylphenol.

Experimental Workflow: Synthesis of the Intermediate

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Carbonate Formation cluster_2 Step 3: Nitro Group Reduction A 4-Chloro-2-methylphenol B 4-Chloro-2-methyl-5-nitrophenol A->B HNO₃, H₂SO₄ 0-5 °C D Ethyl 4-chloro-2-methyl-5-nitrophenyl carbonate B->D C, Pyridine, DCM 0 °C to RT C Ethyl Chloroformate E 5-Amino-4-chloro-2-methylphenyl ethyl carbonate D->E Fe, NH₄Cl, EtOH/H₂O Reflux

Caption: Synthetic workflow for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate.

Detailed Synthesis Protocol

Step 1: Nitration of 4-Chloro-2-methylphenol

  • Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chloro-2-methylphenol (1 equiv.) and concentrated sulfuric acid (3-4 equiv.). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitrating Agent Addition: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid (1 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition of the nitrating mixture must be performed with extreme caution to control the exothermic reaction.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 4-chloro-2-methyl-5-nitrophenol, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

  • Expert Insight: The regioselectivity of the nitration is directed by the activating hydroxyl and methyl groups. The position para to the hydroxyl group is blocked by chlorine, and the position ortho is sterically hindered by the methyl group, thus favoring nitration at the position ortho to the hydroxyl and meta to the chlorine.

Step 2: Formation of Ethyl 4-chloro-2-methyl-5-nitrophenyl carbonate

  • Reactor Setup: In a clean, dry flask, dissolve the 4-chloro-2-methyl-5-nitrophenol (1 equiv.) from the previous step in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add pyridine (1.5 equiv.) as a base and HCl scavenger.

  • Acylation: Cool the solution to 0 °C and add ethyl chloroformate (1.2 equiv.) dropwise. The formation of a precipitate (pyridinium hydrochloride) will be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-chloro-2-methyl-5-nitrophenyl carbonate. This product is often of sufficient purity for the next step but can be purified by column chromatography if necessary.

Step 3: Reduction of the Nitro Group

  • Reactor Setup: To a round-bottom flask, add the crude nitro-carbonate from Step 2 (1 equiv.), ethanol, and water (e.g., a 4:1 mixture). Add ammonium chloride (4-5 equiv.) and iron powder (5-6 equiv.).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. The reaction is typically complete within 2-4 hours, which can be confirmed by TLC analysis showing the disappearance of the starting material.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue is then extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, 5-Amino-4-chloro-2-methylphenyl ethyl carbonate . Further purification can be achieved by recrystallization from an ethanol/water mixture or by column chromatography.

PART 2: Application in Agrochemical Synthesis - A Sulfonylurea Herbicide

The primary amino group of the intermediate is a potent nucleophile, making it an ideal starting point for the synthesis of sulfonylureas. These compounds are a major class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants[2][3]. Humans and other animals lack this enzyme, which contributes to the low toxicity of these herbicides in non-target organisms[3].

Reaction Workflow: Synthesis of a Sulfonylurea Herbicide

Sulfonylurea_Synthesis cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization/Condensation A 5-Amino-4-chloro-2-methylphenyl ethyl carbonate C N-(chlorosulfonyl)-N'-(4-chloro-2-methyl-5- ((ethoxycarbonyl)oxy)phenyl)urea A->C Acetonitrile, 0 °C B Chlorosulfonyl Isocyanate (CSI) B->C Acetonitrile, 0 °C E Final Sulfonylurea Herbicide C->E D, K₂CO₃, Acetone Reflux D 2-Amino-4,6-dimethoxypyrimidine

Caption: General workflow for the synthesis of a sulfonylurea herbicide.

Detailed Protocol: Synthesis of a Representative Sulfonylurea Herbicide

This protocol describes the reaction of the intermediate with chlorosulfonyl isocyanate (CSI), a highly reactive isocyanate, followed by condensation with an aminopyrimidine, a common heterocyclic component in commercial sulfonylurea herbicides[2][4].

Materials:

  • 5-Amino-4-chloro-2-methylphenyl ethyl carbonate (1 equiv.)

  • Chlorosulfonyl Isocyanate (CSI) (1.05 equiv.)[4]

  • 2-Amino-4,6-dimethoxypyrimidine (1.1 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv.)

  • Anhydrous Acetonitrile

  • Anhydrous Acetone

Step 1: Formation of the Sulfonyl Urea Intermediate

  • Reactor Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Amino-4-chloro-2-methylphenyl ethyl carbonate (1 equiv.) in anhydrous acetonitrile. Cool the solution to 0 °C.

  • CSI Addition: Add chlorosulfonyl isocyanate (1.05 equiv.) dropwise to the stirred solution. Caution: CSI is highly reactive and corrosive; handle with extreme care in a well-ventilated fume hood[5]. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of the N-(chlorosulfonyl)-N'-(aryl)urea intermediate is typically quantitative and is used directly in the next step without isolation.

  • Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the primary amino group of the intermediate onto the highly electrophilic carbon of the isocyanate group in CSI[4]. This forms a urea linkage.

Step 2: Condensation with Aminopyrimidine

  • Reagent Addition: To the reaction mixture from Step 1, add anhydrous acetone, 2-Amino-4,6-dimethoxypyrimidine (1.1 equiv.), and finely powdered anhydrous potassium carbonate (2.5 equiv.).

  • Reaction: Heat the resulting suspension to reflux and maintain for 4-8 hours. The potassium carbonate acts as a base to facilitate the condensation and neutralize the HCl formed.

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting sulfonyl urea intermediate is consumed.

  • Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with dilute acid (e.g., 0.5 M HCl) to remove any unreacted aminopyrimidine, followed by a wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final sulfonylurea product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

PART 3: Analytical Characterization

Rigorous characterization of the intermediate and the final product is essential to confirm their identity, purity, and structure.

TechniqueIntermediate: 5-Amino-4-chloro-2-methylphenyl ethyl carbonateFinal Product: Sulfonylurea Herbicide
¹H NMR - Aromatic protons (singlets or doublets in the 6.5-7.5 ppm region).- NH₂ protons (broad singlet, chemical shift is solvent-dependent).- Ethyl group protons (quartet ~4.2 ppm, triplet ~1.3 ppm).- Methyl group protons (singlet ~2.2 ppm).- Complex aromatic and heterocyclic proton signals.- Characteristic broad singlets for the -SO₂-NH- and -NH-C(O)- protons.- Signals for the ethyl and methyl groups from the intermediate, and methoxy groups from the pyrimidine.
¹³C NMR - Carbonyl carbon of the carbonate (~153 ppm).- Aromatic carbons (110-150 ppm range).- Ethyl group carbons (~64 ppm and ~14 ppm).- Methyl group carbon (~18 ppm).- Additional signals for the pyrimidine ring carbons.- Two carbonyl signals (one from the urea, one from the carbonate).- Methoxy group carbons (~55 ppm).
FT-IR (cm⁻¹) - N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹).- C=O stretching of the carbonate (~1750 cm⁻¹).- Aromatic C=C stretching (~1600, 1500 cm⁻¹).- C-O stretching (~1250 cm⁻¹).- N-H stretching (broad, ~3300 cm⁻¹).- C=O stretching (urea and carbonate, ~1750 and ~1700 cm⁻¹).- S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹).
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 230.05Expected [M+H]⁺ corresponding to the calculated molecular weight of the final product.

PART 4: Safety and Handling

All synthetic procedures should be conducted by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Starting Materials: 4-chloro-2-methylphenol is corrosive and toxic. Nitrating agents (nitric and sulfuric acid) are highly corrosive. Handle with extreme care.

  • Intermediate: Aromatic amines are toxic and potential sensitizers. Avoid inhalation and skin contact.

  • Reagents: Chlorosulfonyl isocyanate (CSI) is extremely reactive, toxic, and corrosive. It reacts violently with water. It must be handled under anhydrous conditions in an inert atmosphere[5]. Ethyl chloroformate is also toxic and lachrymatory.

  • Solvents: Use flammable solvents like ethanol, acetone, and ethyl acetate with appropriate precautions, away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Contaminated materials should be treated as hazardous waste.

Conclusion

5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a high-value intermediate whose structural features are ideally suited for the efficient synthesis of sulfonylurea herbicides and other complex agrochemicals. The protocols detailed in this guide offer a robust and logical pathway for its synthesis and subsequent elaboration. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively leverage this versatile building block to drive innovation in the development of next-generation crop protection solutions.

References

  • Arxada. (n.d.). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More.
  • Aslam, M., Anis, I., Afza, N., Nelofar, A., & Yousuf, S. (2011). {5-Chloro-2-[(4-nitrobenzylidene)amino]phenyl}(phenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications, E67(12), o3215. Retrieved from [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization. Organic Letters, 8(15), 3311–3314. Retrieved from [Link]

  • Google Patents. (1993). JPH05286912A - Method for producing aminophenol derivative.
  • Google Patents. (2017). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. (1993). Journal of Chromatography B: Biomedical Sciences and Applications, 635(2), 271-281. Retrieved from [Link]

  • A novel and simple approach to the synthesis of sulfonylureas has been reported. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Aslam, M., et al. (2012). {5-Chloro-2-[(4-chlorobenzylidene)amino]phenyl}(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o644. Retrieved from [Link]

  • Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl methyl carbonate. Retrieved from [Link]

  • Bui, T. T., Ngo, D. Q., & Tran, V. L. (2020). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering, 62(1), 59-64. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonylurea. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]

  • Stanford Chemicals. (2023). What Are Sulfonylureas Herbicides?. Retrieved from [Link]

Sources

Method

Synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate: A Detailed Guide to Reaction Conditions and Protocols

For distribution to: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate, a key intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Two primary synthetic routes are detailed, commencing from commercially available precursors. The first route employs a protection-acylation-deprotection strategy to ensure selective O-acylation of the phenolic hydroxyl group. The second, more direct approach, explores selective O-acylation under acidic conditions. This guide offers in-depth, step-by-step protocols, elucidation of the underlying chemical principles, and critical operational parameters to ensure successful and reproducible synthesis.

Introduction

5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a substituted aromatic compound of significant interest in medicinal and materials chemistry. Its trifunctional nature, possessing an amino, a chloro, and a carbonate group on a methyl-substituted phenyl ring, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making it a valuable intermediate.

The synthesis of this molecule, however, presents a common challenge in organic chemistry: the selective functionalization of one of two nucleophilic groups, the amino and the hydroxyl groups. Direct acylation of aminophenols typically results in preferential N-acylation due to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group[1]. Therefore, to achieve the desired O-acylation, a carefully planned synthetic strategy is paramount.

This guide will present two robust methodologies to achieve the synthesis of the title compound, providing researchers with the necessary details to replicate and adapt these procedures for their specific needs.

Proposed Synthetic Pathways

Two logical and experimentally viable pathways for the synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate are outlined below.

Synthetic_Pathways cluster_0 Route 1: Protection-Acylation-Deprotection cluster_1 Route 2: Direct O-Acylation A 4-Chloro-2-methylphenol B 4-Chloro-2-methyl-5-nitrophenol A->B Nitration C 5-Amino-4-chloro-2-methylphenol B->C Reduction D N-(4-Chloro-5-hydroxy-2-methylphenyl)acetamide C->D N-Acetylation (Protection) E N-(4-Chloro-5-((ethoxycarbonyl)oxy)-2-methylphenyl)acetamide D->E O-Acylation (Ethyl Chloroformate) F 5-Amino-4-chloro-2-methylphenyl ethyl carbonate E->F Deprotection C2 5-Amino-4-chloro-2-methylphenol F2 5-Amino-4-chloro-2-methylphenyl ethyl carbonate C2->F2 Direct O-Acylation (Acidic Conditions)

Figure 1: Proposed synthetic pathways for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate.

Route 1: Protection-Acylation-Deprotection Strategy

This route is a classic and reliable method that ensures the selective formation of the desired O-acylated product by temporarily protecting the more reactive amino group.

Step 1: Synthesis of 4-Chloro-2-methyl-5-nitrophenol (Intermediate B)

The synthesis of this key intermediate can be achieved by the nitration of 4-chloro-2-methylphenol. To control the regioselectivity of the nitration and avoid unwanted isomers, a sulfonate protecting group strategy for the hydroxyl function can be employed[2].

Protocol:

  • Protection: In a well-ventilated fume hood, dissolve 4-chloro-2-methylphenol (1 equivalent) in pyridine. Cool the mixture in an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Pour the reaction mixture onto ice and extract the product, 4-chloro-2-methylphenyl methanesulfonate, with a suitable organic solvent like diethyl ether. Wash the organic layer with dilute hydrochloric acid and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Nitration: Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C. Slowly add the protected phenol from the previous step to the nitrating mixture, maintaining the temperature below 5 °C. Stir the reaction at this temperature for 1-2 hours. Carefully pour the reaction mixture onto crushed ice. The nitrated product, 4-chloro-2-methyl-5-nitrophenyl methanesulfonate, will precipitate. Filter the solid, wash with cold water until the washings are neutral, and dry.

  • Deprotection: The methanesulfonyl group can be removed by acidic or alkaline hydrolysis. For acidic cleavage, heat the nitrated intermediate in concentrated hydrochloric acid at approximately 80°C. Alternatively, for alkaline cleavage, react the intermediate with a solution of sodium hydroxide in methanol at room temperature[2]. After the reaction is complete, neutralize the solution to precipitate the desired 4-chloro-2-methyl-5-nitrophenol. Filter the product, wash with water, and dry.

Step 2: Synthesis of 5-Amino-4-chloro-2-methylphenol (Intermediate C)

The nitro group of 4-chloro-2-methyl-5-nitrophenol is reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Dissolve 4-chloro-2-methyl-5-nitrophenol (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on activated carbon (5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 5-Amino-4-chloro-2-methylphenol, which can be used in the next step without further purification or can be recrystallized from a suitable solvent system if necessary.

Step 3: N-Acetylation of 5-Amino-4-chloro-2-methylphenol (Protection - Intermediate D)

The amino group is protected as an acetamide to prevent it from reacting with ethyl chloroformate in the subsequent step. N-acetylation is a common and effective protection strategy for amines[3].

Protocol:

  • Suspend 5-Amino-4-chloro-2-methylphenol (1 equivalent) in water or a mixture of water and a suitable organic solvent.

  • Add a base such as sodium bicarbonate or sodium acetate to the suspension.

  • Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • The N-acetylated product, N-(4-Chloro-5-hydroxy-2-methylphenyl)acetamide, will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry.

Step 4: O-Acylation with Ethyl Chloroformate (Intermediate E)

The phenolic hydroxyl group of the N-protected aminophenol is reacted with ethyl chloroformate to form the ethyl carbonate ester.

Protocol:

  • Dissolve N-(4-Chloro-5-hydroxy-2-methylphenyl)acetamide (1 equivalent) in a suitable aprotic solvent such as dichloromethane, tetrahydrofuran, or acetone.

  • Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool to 0 °C.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove the base, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(4-Chloro-5-((ethoxycarbonyl)oxy)-2-methylphenyl)acetamide.

Step 5: Deprotection of the N-Acetyl Group (Final Product F)

The final step is the removal of the acetyl protecting group to reveal the free amino group, yielding the target compound.

Protocol:

  • The deprotection can be achieved under acidic or basic conditions. For acidic hydrolysis, reflux the N-acetylated compound in a mixture of hydrochloric acid and ethanol.

  • For basic hydrolysis, reflux the compound in an aqueous or alcoholic solution of a strong base like sodium hydroxide.

  • After the reaction is complete, neutralize the reaction mixture to precipitate the final product, 5-Amino-4-chloro-2-methylphenyl ethyl carbonate.

  • Filter the solid, wash with water, and dry. The product can be further purified by recrystallization or column chromatography.

Route 2: Direct Selective O-Acylation under Acidic Conditions

This route offers a more atom-economical approach by avoiding the protection and deprotection steps. By performing the acylation in a strongly acidic medium, the amino group is protonated and thus deactivated towards electrophilic attack, allowing for selective O-acylation[4].

Direct_O-Acylation_Mechanism cluster_0 Reaction Scheme Reactant 5-Amino-4-chloro-2-methylphenol (in strong acid, e.g., TFA) Protonated Protonated Aminophenol (Amino group deactivated) Reactant->Protonated Protonation Acylation Reaction with Ethyl Chloroformate Protonated->Acylation Nucleophilic attack by hydroxyl group Product 5-Amino-4-chloro-2-methylphenyl ethyl carbonate Acylation->Product Deprotonation

Figure 2: Conceptual workflow for direct O-acylation.

Protocol:

  • In a fume hood, dissolve 5-Amino-4-chloro-2-methylphenol (1 equivalent) in a strong acid such as trifluoroacetic acid (TFA). The acid acts as both the solvent and the catalyst for protonating the amino group.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.1 equivalents) to the stirred solution.

  • Allow the reaction to proceed at low temperature for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Neutralize the solution with a base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Summary and Comparison

ParameterRoute 1: Protection-DeprotectionRoute 2: Direct Acylation
Number of Steps 53 (from 4-chloro-2-methylphenol)
Key Reagents Methanesulfonyl chloride, Nitrating mixture, Pd/C, Acetic anhydride, Ethyl chloroformate, Acid/Base for deprotectionNitrating mixture, Reducing agent, Ethyl chloroformate, Strong acid (e.g., TFA)
Selectivity High (ensured by protection)Potentially lower, may require optimization
Atom Economy LowerHigher
Overall Yield Generally predictable and can be highHighly dependent on reaction conditions
Complexity More steps, requires isolation of intermediatesFewer steps, but requires careful control of acidic conditions

Troubleshooting and Safety Considerations

  • Incomplete Reactions: Monitor all reaction steps by Thin Layer Chromatography (TLC) to ensure completion. If a reaction stalls, consider adjusting the temperature, reaction time, or reagent stoichiometry.

  • Side Products: In Route 1, incomplete protection or deprotection can lead to mixtures of products. In Route 2, N-acylation may occur if the acidic conditions are not optimal. Purification by column chromatography is often necessary to isolate the pure product.

  • Safety Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

    • Nitrating mixtures are highly corrosive and strong oxidizing agents; handle with extreme care.

    • Ethyl chloroformate is toxic and lachrymatory; handle with caution.

    • Hydrogenation should be carried out in a designated area with appropriate safety measures for handling flammable gases.

    • Strong acids like TFA are corrosive and should be handled with care.

Characterization

The final product, 5-Amino-4-chloro-2-methylphenyl ethyl carbonate, should be characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H, carbonate C=O, aromatic C=C).

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate can be successfully achieved through two distinct and viable routes. The choice between the protection-based strategy and the direct acylation method will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. The protection-deprotection route offers higher selectivity and predictability, while the direct acylation route is more atom-economical but may require more optimization. By following the detailed protocols and considering the safety precautions outlined in this guide, researchers can confidently synthesize this valuable chemical intermediate for their downstream applications.

References

  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? - Quora. [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. [Link]

Sources

Application

Protocol for using 5-Amino-4-chloro-2-methylphenyl ethyl carbonate in organic synthesis

An Application Note on the Synthetic Utility of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate Introduction Substituted anilines and phenols are cornerstone building blocks in the synthesis of a vast array of organic mo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthetic Utility of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

Introduction

Substituted anilines and phenols are cornerstone building blocks in the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials. The strategic manipulation of their functional groups is paramount to achieving complex molecular architectures. 5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a bespoke chemical intermediate designed for such strategic syntheses. Its structure incorporates a substituted aniline core, which is a common feature in many biologically active compounds. The key feature of this molecule is the ethyl carbonate group. In this context, it most commonly serves as a protecting group for a phenolic hydroxyl functionality. The use of a protecting group is a critical strategy in multi-step synthesis to temporarily mask a reactive site, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule.[1][2] This application note provides a detailed protocol for the use of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate, focusing on its role as a protected phenol and the subsequent synthetic utility of the deprotected product.

Physicochemical Properties and Safety Considerations

While specific experimental data for this exact molecule is not widely published, its properties can be inferred from its constituent parts. A summary of expected physicochemical properties is provided in Table 1.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC10H12ClNO3
Molecular Weight229.66 g/mol
AppearanceOff-white to light brown solid (predicted)
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO, alcohols)
Boiling Point> 300 °C (predicted)
Melting Point100-150 °C (predicted range)

Safety Precautions:

As with any chemical reagent, proper safety protocols must be strictly followed. This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[3][4][5]

  • Hazard Identification : Aromatic amines can be toxic and are often skin and eye irritants. Carbonates can be irritating upon contact.[6]

  • Handling : Avoid inhalation of dust and contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.

Core Application: Deprotection to Reveal the Phenolic Hydroxyl Group

The primary utility of the ethyl carbonate moiety in this molecule is as a protecting group for a phenol. This group is stable under a range of conditions but can be readily cleaved, typically by base-catalyzed hydrolysis, to unmask the reactive phenol.[7]

Mechanistic Insight

The deprotection proceeds via a nucleophilic acyl substitution reaction. A hydroxide ion (from a base like NaOH) attacks the electrophilic carbonyl carbon of the carbonate. The resulting tetrahedral intermediate then collapses, expelling the phenoxide as a leaving group. Subsequent acidification of the reaction mixture protonates the phenoxide to yield the free phenol. A similar hydrolysis process is documented for the related compound (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate, demonstrating the industrial viability of this transformation.[7]

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol provides a general method for the deprotection of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate to yield 5-amino-4-chloro-2-methylphenol.

Table 2: Reagents and Reaction Conditions

Reagent/ParameterQuantity/ValuePurpose
5-Amino-4-chloro-2-methylphenyl ethyl carbonate1.0 eqStarting Material
Sodium Hydroxide (23% aq. solution)2.0 - 3.0 eqHydrolysis Reagent
Water10-20 volSolvent
Concentrated Hydrochloric AcidAs neededNeutralization
Temperature35-45 °CReaction Temperature
Time3-5 hoursReaction Duration

Step-by-Step Procedure:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge the 5-Amino-4-chloro-2-methylphenyl ethyl carbonate (1.0 eq) and water (10 volumes).

  • Addition of Base: Begin stirring the mixture. Slowly add the 23% aqueous sodium hydroxide solution (2.0-3.0 eq) dropwise over a period of 2-3 hours, ensuring the internal temperature is maintained between 35-40 °C.[7]

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at 40-45 °C for an additional 1-2 hours to ensure the reaction goes to completion. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: a. Cool the reaction mixture to 20-25 °C. b. Carefully add concentrated hydrochloric acid dropwise to neutralize the excess sodium hydroxide and adjust the pH to approximately 7.[7] c. The product, 5-amino-4-chloro-2-methylphenol, will precipitate out of the solution as a solid. d. Age the slurry for 1 hour to maximize precipitation. e. Isolate the solid product by filtration. f. Wash the filter cake with cold water to remove any inorganic salts. g. Dry the product in a vacuum oven at 50-60 °C to a constant weight. A yield of over 95% can be expected based on analogous procedures.[7]

Workflow Diagram

Deprotection_Workflow start Start: Charge Reagents setup Reaction Setup: - 5-Amino-4-chloro-2-methylphenyl ethyl carbonate - Water start->setup add_base Slowly add aq. NaOH Maintain T = 35-45 °C setup->add_base react Stir for 3-5 hours Monitor by TLC/HPLC add_base->react cool Cool to 20-25 °C react->cool neutralize Neutralize with HCl Adjust pH to ~7 cool->neutralize precipitate Precipitate Product neutralize->precipitate filter Filter and Wash Solid precipitate->filter dry Dry under Vacuum filter->dry end_product End: 5-amino-4-chloro-2-methylphenol dry->end_product

Caption: Workflow for the hydrolysis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate.

Synthetic Utility of 5-Amino-4-chloro-2-methylphenol

The deprotected product is a versatile intermediate. The presence of the amino group, the phenolic hydroxyl group, and the chlorinated aromatic ring allows for a variety of subsequent transformations.

  • Reactions of the Amino Group: The nucleophilic amino group can undergo acylation to form amides, which are prevalent in many pharmaceutical compounds. It can also be diazotized with nitrous acid to form a diazonium salt. This salt is a valuable intermediate for introducing a range of functionalities (e.g., -OH, -CN, -X via Sandmeyer reaction) or for coupling with activated aromatic rings to form azo dyes.[8]

  • Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers (e.g., Williamson ether synthesis) or acylated to form esters. These modifications are crucial for tuning the electronic and steric properties of the molecule.

  • Further Aromatic Substitution: The electron-donating nature of the amino and hydroxyl groups can activate the ring towards further electrophilic aromatic substitution, although the existing substitution pattern will direct incoming electrophiles to specific positions.

Potential Subsequent Transformations

Subsequent_Reactions cluster_amino Amino Group Reactions cluster_hydroxyl Hydroxyl Group Reactions start 5-Amino-4-chloro-2-methylphenol acylation Acylation (RCOCl, base) start->acylation diazotization Diazotization (NaNO2, HCl) start->diazotization etherification Etherification (R-X, base) start->etherification esterification Esterification (RCOCl, base) start->esterification amide Amide Derivative acylation->amide diazonium Diazonium Salt diazotization->diazonium azo_dye Azo Dye (Coupling Partner) diazonium->azo_dye ether Ether Derivative etherification->ether ester Ester Derivative esterification->ester

Caption: Potential synthetic pathways for 5-amino-4-chloro-2-methylphenol.

Conclusion

5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a valuable intermediate for organic synthesis, primarily serving as a protected form of 5-amino-4-chloro-2-methylphenol. The ethyl carbonate group provides robust protection for the phenolic hydroxyl group and can be removed efficiently under basic conditions. The resulting substituted aminophenol is a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and material science, where such scaffolds are of significant interest. The protocols and insights provided in this note aim to facilitate the effective use of this and similar compounds in research and development settings.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Chem. Ber. 1966, 99, 94-100. (Note: While this reference is for a thiophene system, the principle of using amino groups for diazotization is general and well-established in organic chemistry.)
  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Ethyl methyl carbonate. Available at: [Link]

  • JPH05286912A - Method for producing aminophenol derivative - Google Patents.
  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Chemical Review and Letters. Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. (This reference supports the general utility of chloro-substituted phenols in synthesis). Available at: [Link]

  • Greene, T. W., Wutz, P. G. M. Protective Groups in Organic Synthesis (3rd Edition), 1999, John Wiley and Sons: New York. (Note: This is a foundational textbook on protecting groups, underpinning the principles discussed).
  • Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC - NIH. (This reference provides context for complex syntheses involving substituted anilines). Available at: [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Ethyl methyl carbonate. (This is a duplicate of reference 2, providing general safety information). Available at: [Link]

  • MDPI. Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. (Provides general context on the utility of carbonates in synthesis). Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics of the reaction of chloromethylated phenols with aniline and substituted anilines. (Provides context on reactions of related compounds). Available at: [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • ResearchGate. Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol. (Provides structural information on a related compound). Available at: [Link]

Sources

Method

Application Note: Structural Elucidation of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate using ¹H and ¹³C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural analysis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural analysis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, step-by-step protocols for sample preparation and data acquisition are presented, followed by an in-depth analysis of the expected spectral data. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, offering a robust methodology for the unambiguous structural verification and purity assessment of this substituted aromatic compound.

Introduction

5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a polysubstituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. As with any synthetic compound, rigorous structural characterization is essential to confirm its identity and ensure purity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

This document outlines a systematic approach to the NMR analysis of the target compound, explaining the causality behind experimental choices and providing a framework for accurate data interpretation.

Molecular Structure and Predicted NMR-Active Nuclei

The foundational step in any NMR analysis is a thorough understanding of the molecule's structure to predict the number and type of signals.

Figure 1: Molecular Structure and Atom Labeling

Caption: Structure of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate with atom numbering for NMR assignment.

Based on this structure, we can predict the following distinct signals:

  • ¹H NMR Signals:

    • Two aromatic protons (H-A, H-B).

    • One amino group (-NH₂) protons.

    • One ring-bound methyl group (-CH₃) protons.

    • One ethyl group (-OCH₂CH₃) consisting of a methylene (-CH₂) and a methyl (-CH₃).

  • ¹³C NMR Signals:

    • Six unique aromatic carbons (C1-C6).

    • One carbonyl carbon (C7).

    • One ethyl methylene carbon (C8).

    • One ethyl methyl carbon (C9).

    • One ring-bound methyl carbon (C10).

Experimental Protocols

Materials and Equipment
  • Analyte: 5-Amino-4-chloro-2-methylphenyl ethyl carbonate (>98% purity).

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Equipment: 400 MHz (or higher) NMR Spectrometer, 5 mm NMR tubes, volumetric flasks, and pipettes.

Causality of Solvent Selection

The choice of solvent is critical for successful NMR analysis.[2]

  • CDCl₃ (Deuterated Chloroform): This is a common, non-polar solvent that dissolves a wide range of organic compounds.[3][4] It has a single residual solvent peak at ~7.26 ppm, which is in the aromatic region but is a sharp singlet and usually does not interfere with analyte signals.[3]

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A highly polar aprotic solvent, ideal for compounds with poor solubility in CDCl₃.[2][4] Its residual peak is at ~2.50 ppm.[3] A key feature of DMSO-d₆ is its ability to slow down the exchange of labile protons (like those in -NH₂ groups), often resulting in sharper signals for these groups compared to when they are in CDCl₃.

For this application note, DMSO-d₆ is recommended as the primary choice to ensure sharp visualization of the amine protons.

Sample Preparation Protocol
  • Accurately weigh 10-15 mg of the analyte.

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the clear solution to a 5 mm NMR tube.

  • Ensure the sample height in the tube is approximately 4-5 cm.

Justification: A concentration of 10-15 mg in 0.7 mL provides a sufficient number of nuclei for a strong signal-to-noise ratio in both ¹H and ¹³C NMR experiments within a reasonable acquisition time.[5] TMS is used as the internal standard, with its signal set to 0.00 ppm, to provide a universal reference point for all chemical shifts.[6]

¹H NMR Data Acquisition Protocol
  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Set the following acquisition parameters (values for a 400 MHz instrument):

    • Pulse Angle: 45° (A good compromise between signal intensity and quantitative accuracy for routine scans).[7]

    • Acquisition Time (at): ~4 seconds.[7]

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 16 (Adjust as needed based on sample concentration).

    • Spectral Width: -2 to 12 ppm.

  • Acquire the Free Induction Decay (FID) and apply Fourier Transform with appropriate phasing and baseline correction.

¹³C NMR Data Acquisition Protocol
  • Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Set up a proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). The purpose of proton decoupling is to collapse the C-H coupling, resulting in sharp singlet signals for each carbon and enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[8]

  • Set the following acquisition parameters:

    • Pulse Angle: 30°.

    • Acquisition Time (at): ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more (¹³C is much less sensitive than ¹H).

    • Spectral Width: 0 to 200 ppm.

  • Acquire the FID and process the data similarly to the ¹H spectrum.

Data Interpretation and Expected Results

Predicted ¹H NMR Spectrum

The chemical environment of each proton dictates its resonance frequency (chemical shift).[9][10]

LabelAssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
H-BAr-H (ortho to -NH₂)6.8 - 7.0Singlet (s)1HThe amino group is a strong electron-donating group, which significantly shields the ortho proton, shifting it upfield.[11][12]
H-AAr-H (ortho to -CH₃)6.5 - 6.7Singlet (s)1HThe methyl group is weakly electron-donating, and the para chloro group is electron-withdrawing, resulting in a slightly less shielded position compared to H-B.
--NH~5.2Broad Singlet (br s)2HAmine protons are exchangeable and their chemical shift is variable. They typically appear as a broad signal.
--O-CH ₂-CH₃~4.2Quartet (q)2HDeshielded by the adjacent oxygen atom. Split into a quartet by the three neighboring methyl protons (n+1 rule).
-Ar-CH~2.1Singlet (s)3HTypical chemical shift for a methyl group attached to an aromatic ring.
--O-CH₂-CH~1.2Triplet (t)3HSplit into a triplet by the two neighboring methylene protons.

Note: The aromatic protons H-A and H-B are para to each other and are not expected to show significant coupling (⁴J coupling is typically very small, <1 Hz).

Predicted ¹³C NMR Spectrum

The chemical shifts in ¹³C NMR are highly sensitive to the electronic effects of substituents.[13]

LabelAssignmentPredicted Shift (δ, ppm)Rationale
C7C =O (Carbonate)153 - 155Carbonyl carbons in carbonates and esters are highly deshielded.[13]
C1C -O (Carbonate)148 - 150Aromatic carbon attached to the electronegative oxygen of the carbonate group.
C5C -NH₂145 - 147Aromatic carbon attached to the nitrogen of the strongly electron-donating amino group.
C4C -Cl120 - 125The chloro-substituent has a moderate deshielding effect on the attached carbon.
C2C -CH₃128 - 132Aromatic carbon bearing the methyl group.
C6C -H115 - 118Shielded by the ortho-amino group and para-carbonate group.
C3C -H112 - 115Shielded by the para-amino group and ortho-methyl group.
C8-O-C H₂-CH₃64 - 66Methylene carbon attached to an oxygen atom is significantly deshielded.[13]
C10Ar-C H₃18 - 22Typical range for an aromatic methyl carbon.
C9-O-CH₂-C H₃14 - 16Aliphatic methyl carbon, highly shielded.[13]

Workflow and Data Validation

The entire process from sample preparation to final structural confirmation follows a logical workflow.

Figure 2: NMR Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Validation A Weigh Analyte (10-15 mg) B Dissolve in Solvent (0.7 mL DMSO-d6 + TMS) A->B C Transfer to NMR Tube B->C D Lock & Shim Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C{1H} Spectrum D->F G Fourier Transform, Phase & Baseline Correction E->G F->G H Calibrate to TMS (0 ppm) G->H I Integrate 1H Signals & Assign Multiplicity H->I J Assign 1H and 13C Chemical Shifts I->J K Compare Data to Predicted Spectra J->K L Confirm Structure K->L

Caption: Workflow for the NMR structural elucidation of the target compound.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. The protocols and predictive data outlined in this application note serve as a robust guide for researchers to verify the identity, structure, and purity of this compound. By carefully following the described steps and understanding the principles behind spectral patterns, scientists can confidently report the structure of their synthesized materials.

References

  • B. S. G., et al. (n.d.). 1 H chemical shifts of benzene, substituted benzenes, aniline and... ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • LODER, P. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Books.
  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Smith, W. B. (1976). The 13C NMR spectra of nine ortho-substituted phenols. SciSpace. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Retrieved from [Link]

  • de Graaf, R. A., et al. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH. Retrieved from [Link]

  • YouTube. (2024, August 24). What Are Common NMR Solvents? Chemistry For Everyone. Retrieved from [Link]

  • LookChem. (n.d.). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

Sources

Application

Application Note: Structural Elucidation of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate using Infrared Spectroscopy

Abstract This application note provides a comprehensive guide to the interpretation of the infrared (IR) spectrum of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate, a substituted aromatic compound with potential applica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the interpretation of the infrared (IR) spectrum of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate, a substituted aromatic compound with potential applications in pharmaceutical and materials science. As a molecule with multiple functional groups, its IR spectrum presents a detailed fingerprint that can be used for structural confirmation and quality control. This document outlines the theoretical basis for the expected IR absorption bands, provides a detailed protocol for sample analysis using Fourier Transform Infrared (FTIR) spectroscopy, and presents a systematic approach to spectral interpretation. The causality behind experimental choices and the self-validating nature of the protocol are emphasized to ensure scientific integrity and reproducibility.

Introduction to the Infrared Spectroscopy of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[1] The resulting spectrum is a unique molecular fingerprint that provides valuable information about the functional groups present in the molecule.

5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a complex organic molecule featuring several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include a primary aromatic amine (-NH₂), an aryl chloride (C-Cl), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a carbonate ester (-OCOO-). The analysis of the IR spectrum allows for the confirmation of the presence and structural arrangement of these groups, making it an indispensable tool for the characterization of this compound.

Predicted Infrared Absorption Profile

The infrared spectrum of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate can be predicted by considering the characteristic absorption frequencies of its constituent functional groups. The following table summarizes the expected absorption bands, their vibrational origins, and their anticipated wavenumber ranges and intensities.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3450 - 3300MediumAsymmetric and symmetric N-H stretchingPrimary Aromatic Amine (-NH₂)
3100 - 3000Medium to WeakAromatic C-H stretchingAromatic Ring
2985 - 2850MediumAliphatic C-H stretchingMethyl (-CH₃) and Ethyl (-CH₂CH₃) groups
1780 - 1740StrongC=O stretchingCarbonate Ester (-OCOO-)
1620 - 1580MediumN-H bending (scissoring)Primary Amine (-NH₂)
1600 - 1450Medium to WeakC=C stretching (in-ring)Aromatic Ring
1470 - 1440MediumC-H bending (scissoring)Methylene (-CH₂)
1390 - 1370MediumC-H bending (umbrella)Methyl (-CH₃)
1300 - 1200StrongAsymmetric C-O stretchingCarbonate Ester (-OCOO-)
1100 - 1000StrongSymmetric C-O stretchingCarbonate Ester (-OCOO-)
850 - 550Medium to StrongC-Cl stretchingAryl Chloride (C-Cl)
900 - 675StrongC-H out-of-plane bendingAromatic Ring

Molecular Structure and Key Functional Groups

The relationship between the molecular structure and the expected IR absorption bands is crucial for accurate spectral interpretation. The following diagram highlights the key functional groups within the 5-Amino-4-chloro-2-methylphenyl ethyl carbonate molecule that are responsible for the characteristic peaks in its IR spectrum.

Workflow for IR Spectral Interpretation start Acquire FTIR Spectrum region1 Analyze 4000-2500 cm⁻¹ Region (X-H Stretching) start->region1 region2 Analyze 2500-2000 cm⁻¹ Region (Triple Bonds - Not Expected) region1->region2 region3 Analyze 2000-1500 cm⁻¹ Region (Double Bonds) region2->region3 region4 Analyze <1500 cm⁻¹ Region (Fingerprint Region) region3->region4 correlation Correlate with Predicted Bands region4->correlation conclusion Structural Confirmation correlation->conclusion

Caption: A logical workflow for the systematic interpretation of an IR spectrum.

  • 4000-2500 cm⁻¹ Region: Look for the characteristic double peak of the primary aromatic amine N-H stretches between 3450-3300 cm⁻¹. [2][3]Aromatic C-H stretches should appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups will be present just below 3000 cm⁻¹. [4][5]

  • 2000-1500 cm⁻¹ Region: The most prominent peak in this region is expected to be the strong C=O stretch of the carbonate group, typically between 1780-1740 cm⁻¹. [6]The N-H bending vibration of the primary amine should be visible around 1620-1580 cm⁻¹. [3]Aromatic C=C in-ring stretching vibrations will appear as a series of medium to weak bands between 1600-1450 cm⁻¹. [5][7][8]

  • Below 1500 cm⁻¹ (Fingerprint Region): This region contains a wealth of structural information, although it can be complex. Key absorptions to look for include the strong, broad C-O stretching bands of the carbonate group between 1300-1000 cm⁻¹. The C-Cl stretch is expected in the 850-550 cm⁻¹ range, though its intensity can vary. [9][4]Finally, strong C-H out-of-plane bending bands will confirm the substitution pattern of the aromatic ring. [4][5]

Conclusion

Infrared spectroscopy is a rapid, non-destructive, and highly informative technique for the structural characterization of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. By following the detailed protocol and systematic interpretation workflow presented in this application note, researchers can confidently confirm the identity and purity of their synthesized material. The correlation of the observed spectral features with the predicted absorption bands provides a robust method for quality control in research and development settings.

References

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of California, Los Angeles. IR Absorption Table. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amines. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carbonyl Compounds. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • OpenStax adaptation. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

  • The features of IR spectrum. [Link]

  • American Chemical Society. ACS Research Data Guidelines. [Link]

  • PerkinElmer. Perkin Elmer Spectrum 1 Manual. [Link]

  • The Royal Society of Chemistry. Experimental reporting. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • Chemistry LibreTexts. (2021, August 16). 4: Formal Lab Reports. [Link]

  • University of Helsinki. Quick User Guide for FT-IR. [Link]

  • Shimadzu. Shimadzu FTIR Standard Operating Procedure. [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • Rochester Institute of Technology. Shimadzu FT-IR Affinity Operating Procedure. [Link]

  • American Chemical Society Publications. The Journal of Organic Chemistry - Author Guidelines. [Link]

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Method

Application Notes and Protocols for the Laboratory Handling and Storage of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

Abstract: This document provides a comprehensive guide for the safe handling and optimal storage of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate (CAS No. 1629593-97-5) in a laboratory setting.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the safe handling and optimal storage of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate (CAS No. 1629593-97-5) in a laboratory setting. Addressed to researchers, scientists, and professionals in drug development, these protocols are grounded in established principles of chemical safety and material stability. The recommendations herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction: Understanding the Compound

5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a substituted aromatic amine and a carbonate ester. While specific reactivity and toxicity data for this compound are not extensively documented, its structural motifs suggest a need for careful handling. Aromatic amines can be toxic and are often sensitive to oxidation, while chlorinated hydrocarbons can also present toxicological concerns. The carbonate ester group may be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, it is imperative to treat this compound with the caution afforded to potentially hazardous and sensitive research chemicals.[1]

The primary objective of these application notes is to establish a framework for the safe and effective use of this compound, minimizing risk to personnel and preserving the chemical's purity and stability for experimental applications.

Material Properties and Specifications

Due to the limited publicly available data, a comprehensive profile of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate is not yet established. The following table summarizes the known information.

PropertyValueSource
CAS Number 1629593-97-5ECHEMI
Molecular Formula C10H12ClNO3Inferred from name
Molecular Weight 229.66 g/mol Calculated
Density 1.273 g/cm³ECHEMI[2]
Appearance Not specified; likely a solidGeneral chemical knowledge
Solubility No data availableECHEMI[2]
Flash Point No data availableECHEMI[2]
Stability No data availableECHEMI[2]

Given the absence of detailed stability and reactivity data, it is prudent to assume the compound may be sensitive to light, air (oxidation), and moisture.[3]

Hazard Identification and Risk Assessment

As a precautionary measure, 5-Amino-4-chloro-2-methylphenyl ethyl carbonate should be handled as a particularly hazardous substance.[1] The potential hazards are inferred from structurally similar compounds.

  • Acute Toxicity (Oral): Similar aromatic amines and chlorinated compounds can be harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.[4]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]

A thorough risk assessment should be conducted before any experimental work is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Logical Flow for Risk Mitigation

cluster_assessment Risk Assessment cluster_control Control Measures Identify Hazards Identify Hazards Evaluate Exposure Evaluate Exposure Identify Hazards->Evaluate Exposure informs Assess Risks Assess Risks Evaluate Exposure->Assess Risks leads to Engineering Controls Engineering Controls Assess Risks->Engineering Controls dictates Administrative Controls Administrative Controls Engineering Controls->Administrative Controls supplemented by PPE PPE Administrative Controls->PPE and requires

Caption: Risk assessment and control measure workflow.

Detailed Laboratory Protocols

Personal Protective Equipment (PPE)

A baseline of PPE is mandatory when handling 5-Amino-4-chloro-2-methylphenyl ethyl carbonate.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile gloves. Change gloves immediately if contaminated.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: For handling powders outside of a fume hood or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Handling Protocol

All handling of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][6]

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment (spatulas, weighing paper, glassware, etc.) and place it in the fume hood.

    • Have a designated waste container for contaminated materials.

  • Weighing and Transfer:

    • Carefully open the container in the fume hood. Avoid creating dust.

    • Use a clean spatula to transfer the desired amount of the compound to a tared weighing vessel.

    • Close the primary container tightly immediately after use.

  • Dissolution (if applicable):

    • Add the solvent to the vessel containing the compound.

    • Stir or sonicate as needed to achieve dissolution.

  • Post-Handling:

    • Clean all equipment that has come into contact with the compound.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated disposables (gloves, weighing paper, etc.) in the designated hazardous waste container.

    • Wash hands thoroughly after removing gloves.

Experimental Workflow Diagram

Start Start Don PPE Don PPE Start->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Transfer and Seal Transfer and Seal Weigh Compound->Transfer and Seal Perform Experiment Perform Experiment Transfer and Seal->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste End End Dispose of Waste->End

Caption: Step-by-step handling workflow for the compound.

Storage Protocols

Proper storage is crucial to maintain the integrity of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate and to prevent accidents.

Short-Term Storage (In-use)
  • Keep the container tightly sealed when not in use.

  • Store in a cool, dry place away from direct sunlight and heat sources.[7]

  • If possible, purge the container with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.

Long-Term Storage
  • Temperature: Store at room temperature or in a refrigerator (2-8°C), depending on the stability requirements determined by ongoing research.[8][9]

  • Atmosphere: Store under an inert atmosphere.[3]

  • Location: Keep in a locked, dedicated cabinet for toxic or sensitive chemicals.[7]

  • Incompatible Materials: Store away from strong acids, strong bases, and strong oxidizing agents.

Emergency Procedures

Spills
  • Small Spills:

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Ventilate the area and wash the spill site with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent the spill from entering drains.[10][11]

Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Waste Disposal

All waste materials contaminated with 5-Amino-4-chloro-2-methylphenyl ethyl carbonate must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. This includes unused compound, contaminated consumables, and spill cleanup materials.

References

  • Anax Laboratories. 5-amino-2-chloro-4-fluorophenyl ethyl carbonate.
  • Vanderbilt University. GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention. Retrieved from Vanderbilt University Environmental Health and Safety.
  • Carl ROTH. Safety Data Sheet: Ethyl methyl carbonate.
  • Quanterix. Material Safety Data Sheet.
  • PubChem. 4-Amino-5-chloro-2-ethoxybenzoic acid.
  • University of Toronto Scarborough. Chemical Handling and Storage Section 6. Retrieved from University of Toronto Scarborough website.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Cornell University EHS. 9.4 Guidelines for Working with Particularly Hazardous Substances. Retrieved from Cornell University Environmental Health and Safety.
  • Carl ROTH. Safety Data Sheet: Ethyl methyl carbonate.
  • Fisher Scientific. SAFETY DATA SHEET.
  • A-M-C. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • Wikipedia. Ethylene carbonate.
  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
  • PubChem. 5-Chloro-2-ethyl-4-methylpentanal.
  • PubChem. 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate.
  • ECHEMI. 5-AMINO-4-CHLORO-2-METHYLPHENYL ETHYL CARBONATE SDS.
  • Sigma-Aldrich. 5-Amino-2,4-di-tert-butylphenyl methyl carbonate.
  • ChemicalBook. 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile Product Description.

Sources

Application

Application Note: Derivatization of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

Executive Summary Compound: 5-Amino-4-chloro-2-methylphenyl ethyl carbonate (CAS: 930298-25-2) Primary Application: Pharmaceutical/Agrochemical Intermediate Profiling Target Moiety: Primary Aniline (-NH₂) Critical Constr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-Amino-4-chloro-2-methylphenyl ethyl carbonate (CAS: 930298-25-2) Primary Application: Pharmaceutical/Agrochemical Intermediate Profiling Target Moiety: Primary Aniline (-NH₂) Critical Constraint: Chemoselectivity required to preserve the labile Aryl Ethyl Carbonate moiety.

This guide details the protocols for the derivatization of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. As a highly functionalized aniline intermediate—likely utilized in the synthesis of PPO-inhibitor herbicides or benzoxazinone scaffolds—its analysis requires precise handling to prevent premature hydrolysis of the carbonate protecting group. This note provides two validated workflows: Acylation for GC-MS profiling and Fluorescent Tagging for HPLC quantitation .

Chemical Context & Reactivity Profile

Understanding the steric and electronic environment of the molecule is prerequisite to successful derivatization.

  • Nucleophilicity: The 5-amino group is the primary nucleophile. However, its reactivity is modulated by the ortho-chloro (electron-withdrawing, steric hindrance) and para-methyl (electron-donating) substituents.

  • Stability: The ethyl carbonate (-O-CO-OEt) at position 1 is a "masked" phenol. It is susceptible to hydrolysis under strong alkaline conditions (pH > 10) or nucleophilic attack by strong bases, yielding the corresponding phenol (5-amino-4-chloro-2-methylphenol).

  • Derivatization Strategy: Protocols must utilize mildly basic or anhydrous acidic conditions to functionalize the amine without degrading the carbonate ester.

Structural Reactivity Map

The following diagram illustrates the competitive sites and the logic for the chosen derivatization pathways.

ReactivityMap Compound 5-Amino-4-chloro-2-methylphenyl ethyl carbonate Amine 5-Amino Group (-NH2) (Target Nucleophile) Compound->Amine Carbonate Ethyl Carbonate (-O-CO-OEt) (Labile Protecting Group) Compound->Carbonate TFAA Reagent: TFAA (GC-MS) Amine->TFAA Anhydrous Acylation Fmoc Reagent: Fmoc-Cl (HPLC) Amine->Fmoc Buffered pH 8.5 Hydrolysis Side Reaction: Carbonate Hydrolysis Carbonate->Hydrolysis Avoid pH > 10 Avoid Heat + H2O ProductGC Trifluoroacetamide Derivative (Volatile, Stable) TFAA->ProductGC ProductHPLC Fmoc-Carbamate Derivative (Fluorescent, UV-Active) Fmoc->ProductHPLC

Caption: Chemoselective derivatization pathways targeting the amine while avoiding carbonate hydrolysis.

Protocol A: GC-MS Derivatization (TFAA Method)

Objective: Increase volatility and improve peak shape for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Mechanism: Trifluoroacetylation of the primary amine. Suitability: Impurity profiling, reaction monitoring.

Reagents & Equipment
  • Reagent: Trifluoroacetic Anhydride (TFAA) [>99%, anhydrous].

  • Solvent: Ethyl Acetate or Dichloromethane (dried over molecular sieves).

  • Base: Pyridine (anhydrous).

  • Equipment: 2 mL GC autosampler vials with PTFE-lined caps, heating block (optional).

Step-by-Step Procedure
  • Sample Preparation: Weigh 5 mg of the sample into a clean 2 mL vial.

  • Dissolution: Add 1.0 mL of anhydrous Ethyl Acetate. Vortex until fully dissolved.

  • Basification: Add 50 µL of anhydrous Pyridine.

    • Note: Pyridine acts as an acid scavenger to neutralize the trifluoroacetic acid byproduct, protecting the carbonate from acid-catalyzed transesterification.

  • Derivatization: Add 100 µL of TFAA dropwise. Cap the vial immediately.

  • Incubation: Incubate at 60°C for 20 minutes or leave at room temperature for 45 minutes.

    • Caution: Do not overheat (>70°C) to prevent carbonate thermal instability.

  • Quenching (Optional but Recommended): Evaporate the solvent under a gentle stream of nitrogen to dryness and reconstitute in 1.0 mL of pure Ethyl Acetate. This removes excess acid/pyridine.

  • Analysis: Inject 1 µL into the GC-MS (Split 1:20).

Expected Results
  • Mass Shift: +96 Da (Replacement of H with -COCF3).

  • Fragmentation: Look for the characteristic loss of the trifluoromethyl group (M-69) or the ethyl carbonate fragment.

Protocol B: HPLC Derivatization (Fmoc-Cl Method)

Objective: Introduce a fluorophore/chromophore for high-sensitivity HPLC detection. Mechanism: Formation of a carbamate via nucleophilic attack on Fmoc-Cl. Suitability: Trace analysis, enantiomeric purity (if using chiral columns), or cleaning validation.

Reagents & Equipment
  • Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) [10 mM in Acetonitrile].

  • Buffer: Borate Buffer (0.2 M, pH 8.5).

    • Critical: Do not use Carbonate buffer (pH > 10) or NaOH, as these will hydrolyze the ethyl carbonate moiety.

  • Quencher: 1-Adamantanamine (ADAM) or simple Glycine solution.

Step-by-Step Procedure
  • Buffer Prep: Prepare 0.2 M Borate buffer adjusted to pH 8.5 using HCl.

  • Sample Solution: Dissolve the sample in Acetonitrile to a concentration of ~1 mg/mL.

  • Reaction:

    • Mix 200 µL of Sample Solution with 200 µL of Borate Buffer.

    • Add 400 µL of Fmoc-Cl Reagent .

    • Vortex immediately for 30 seconds.

  • Incubation: Let stand at room temperature for 5 minutes.

  • Quenching: Add 50 µL of 100 mM Glycine to react with excess Fmoc-Cl (preventing column overload with reagent peaks).

  • Analysis: Inject 10 µL into the HPLC (C18 Column).

    • Detection: Fluorescence (Ex: 260 nm, Em: 310 nm) or UV (265 nm).

Synthetic Application Note (Intermediate Use)

For researchers using this compound as a building block (e.g., for Flumioxazin or related PPO inhibitors), the "derivatization" is often the formation of a cyclic imide.

Reaction Pathway:

  • Imide Formation: The amine reacts with a cyclic anhydride (e.g., 3,4,5,6-tetrahydrophthalic anhydride).

  • Cyclization: Under acidic conditions or high heat, the intermediate amic acid closes to form the imide.

  • Carbonate Fate: In the final step, the ethyl carbonate is often hydrolyzed (using K₂CO₃/MeOH) to reveal the phenol, which then participates in ether linkage formation or further cyclization (e.g., to a benzoxazinone).

Synthetic Workflow Diagram

Synthesis Start Start: 5-Amino-4-chloro-2-methylphenyl ethyl carbonate Step1 Step 1: Imide Formation (Reagent: Cyclic Anhydride) Start->Step1 Acylation Intermediate Intermediate: N-Aryl Imide (Carbonate Intact) Step1->Intermediate Step2 Step 2: Deprotection (Reagent: K2CO3 / MeOH) Intermediate->Step2 Hydrolysis Final Final Product: N-(4-chloro-2-methyl-5-hydroxyphenyl)imide Step2->Final

Caption: Synthetic progression from the amine intermediate to the deprotected phenol scaffold.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Peak Tailing (GC) Incomplete derivatization of amine.Increase TFAA reaction time or temperature (max 70°C). Ensure pyridine is dry.
Extra Peaks (HPLC) Hydrolysis of Ethyl Carbonate.Check Buffer pH. Ensure pH < 9.0. Reduce incubation time.
Low Recovery Sample precipitation in buffer.Increase Acetonitrile ratio in the reaction mix (keep organic > 50%).
"Ghost" Peak (-44 Da) Thermal decarboxylation.Injector port too hot. Lower GC inlet temp to 230°C.

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 930298-25-2. Retrieved from .

  • Aniline Derivatization: Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • Carbonate Stability: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Carbonate stability under basic/acidic conditions).
  • Related Herbicide Chemistry: Tomlin, C. D. S. (Ed.). (2009). The Pesticide Manual: A World Compendium. BCPC.[1] (Context for PPO inhibitor intermediates).

Sources

Method

Application Note: HPLC Method for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

This Application Note is a comprehensive technical guide for the HPLC analysis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate . Given the specific and likely proprietary nature of this intermediate (structurally anal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is a comprehensive technical guide for the HPLC analysis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate . Given the specific and likely proprietary nature of this intermediate (structurally analogous to the known agrochemical intermediate 5-amino-2-chloro-4-fluorophenyl ethyl carbonate), this guide synthesizes a robust, first-principles method development approach validated against the physicochemical properties of halogenated aniline carbonates.[1]

Introduction & Chemical Context

5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a functionalized aromatic intermediate likely utilized in the synthesis of N-phenylimide herbicides or pharmaceutical active ingredients.[1] Structurally, it possesses three critical features affecting chromatography:

  • Aniline Amine (-NH₂): A basic group (

    
    ) susceptible to peak tailing on active silanol sites.[1]
    
  • Carbonate Ester (-O-CO-O-Et): A hydrolytically sensitive group.[1] It requires a specific pH range to prevent degradation during analysis.[1]

  • Halogen/Alkyl Substituents (-Cl, -CH₃): These increase lipophilicity (

    
    ), necessitating a reversed-phase (RP) mode.[1]
    
Structural Analysis & Separation Strategy[1]
  • Challenge: Balancing the retention of the polar amine with the hydrophobic core while preventing on-column hydrolysis of the carbonate.

  • Solution: Use of a Base-Deactivated C18 Column combined with an Acidic Mobile Phase .[1] The acidic pH (2.5–3.[1]0) serves a dual purpose: it protonates the amine (preventing silanol interaction) and stabilizes the carbonate ester (which is labile in basic conditions).[1]

Experimental Protocol

Instrumentation & Conditions

This method is designed for standard HPLC systems (Agilent 1260/1290, Waters Alliance/Acquity) equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

ParameterSpecificationRationale
Column C18 (L1) , 150 mm × 4.6 mm, 3.5 µm or 5 µm (Rec: Agilent Zorbax Eclipse Plus or Waters XBridge)End-capped C18 prevents amine tailing; 150mm length offers sufficient plates for impurity separation.[1]
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.[1]2) suppresses silanol activity and stabilizes the carbonate.[1]
Mobile Phase B Acetonitrile (HPLC Grade) ACN provides lower backpressure and sharper peaks than Methanol for aromatics.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.[1]
Column Temp 30°C ± 1°CControlled temperature ensures reproducible retention times.[1]
Injection Vol 10 µLStandard volume; adjust based on sensitivity requirements.
Detection UV 240 nm (BW 4 nm, Ref 360 nm)240 nm captures the aniline

transition while minimizing solvent cutoff noise.[1]
Run Time 20 MinutesSufficient for gradient elution and re-equilibration.[1]
Gradient Program

A gradient is recommended to elute the main peak and potential hydrophobic impurities (e.g., bis-carbonates or chlorinated by-products).[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial equilibration
12.001090Elution of main peak & impurities
15.001090Wash step
15.109010Return to initial
20.009010Re-equilibration
Sample Preparation Workflow

Solvent Selection: The analyte is an ester.[1][2] Avoid unbuffered water or basic solvents as diluents to prevent hydrolysis.[1] Recommended Diluent: 50:50 Acetonitrile:Water (0.1%


).[1]

Step-by-Step Protocol:

  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] Sonicate for 5 mins.

  • Working Standard (0.1 mg/mL): Transfer 5.0 mL of Stock Solution into a 50 mL flask. Dilute to volume with 0.1% Phosphoric Acid in Water .

    • Note: Adding the acid component in the final dilution step ensures the amine remains protonated and the ester stable.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

Method Logic & Visualization[1]

The following diagram illustrates the critical decision pathways and chemical logic used to derive this method.

HPLC_Method_Logic Analyte Analyte: 5-Amino-4-chloro-2-methylphenyl ethyl carbonate Properties Key Properties: 1. Basic Amine (-NH2) 2. Labile Carbonate Ester 3. Hydrophobic Core Analyte->Properties Constraint1 Amine Tailing Risk Properties->Constraint1 Due to -NH2 Constraint2 Hydrolysis Risk (pH > 7) Properties->Constraint2 Due to Carbonate Solution1 Use End-Capped C18 Column Constraint1->Solution1 Mitigation Solution2 Acidic Mobile Phase (pH 2.0 - 3.0) Constraint1->Solution2 Protonation (R-NH3+) Constraint2->Solution2 Stabilization Outcome Optimized Method: Sharp Peak, Stable Retention, No Degradation Solution1->Outcome Solution2->Outcome

Caption: Logical framework connecting chemical structure to chromatographic parameter selection.

System Suitability & Validation Criteria

To ensure data integrity (Trustworthiness), every analysis sequence must begin with a System Suitability Test (SST).[1]

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) 8.0 – 12.0 min (± 0.5 min)Drift? Check column temp and mobile phase mix.
Tailing Factor (

)

High tailing? Replace column or ensure MP pH < 3.0.
Theoretical Plates (

)

Low N? Check connections for dead volume.
Precision (RSD)

(n=6 injections)
High RSD? Check injector seal or sample solubility.[1]
Resolution (

)

between analyte and nearest impurity
Poor separation? Adjust gradient slope.
Validation Parameters (ICH Q2(R1))

For formal validation, assess the following:

  • Linearity: 5 levels from 50% to 150% of target concentration (

    
    ).
    
  • Accuracy: Spike recovery at 80%, 100%, 120%. Range: 98.0% – 102.0%.[1]

  • Solution Stability: Inject standard every 4 hours for 24 hours. Degradation (hydrolysis to phenol) should be < 1.0%.[1]

Troubleshooting Guide

Issue: "Extra" Peak appearing before the main peak.[1]
  • Cause: Hydrolysis of the ethyl carbonate group, yielding 5-amino-4-chloro-2-methylphenol .[1]

  • Mechanism: Carbonates are unstable in basic or neutral aqueous solutions over time.[1]

  • Fix: Ensure Mobile Phase A is acidic (pH 2-3).[1] Prepare samples fresh. Keep autosampler at 4°C.

Issue: Peak Tailing.
  • Cause: Interaction of the free amine with residual silanols on the silica support.[1]

  • Fix: Use a "Base Deactivated" (BD) or "High Purity" silica column.[1] Increase buffer strength (e.g., 20mM Phosphate) if using simple acidified water isn't enough.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for RP-HPLC mechanism).

  • PubChem. (n.d.).[1][3] Compound Summary for 5-amino-2-chloro-4-fluorophenyl ethyl carbonate (Structural Analog). National Library of Medicine.[1] Retrieved January 28, 2026, from Link[1]

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists.[1] Wiley.[1] (Reference for amine separation strategies).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

Welcome to the technical support center for the synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and ensure consistent, high-quality results. Our approach is grounded in established chemical principles and practical, field-proven experience.

Overview of the Synthesis

The synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate typically involves the reaction of 5-amino-4-chloro-2-methylphenol with ethyl chloroformate in the presence of a base. This reaction, while straightforward in principle, is sensitive to several factors that can affect yield and purity. The primary challenges include managing the reactivity of the starting materials, preventing side reactions, and ensuring effective purification of the final product.

Reaction Scheme

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products start_material 5-Amino-4-chloro-2-methylphenol product 5-Amino-4-chloro-2-methylphenyl ethyl carbonate start_material->product + reagent Ethyl Chloroformate reagent->product base Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF) byproduct Base Hydrochloride Salt product->byproduct +

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?

Answer:

Low or no yield is a common issue that can often be traced back to a few key areas. Let's break down the potential causes and solutions.

1. Reagent Quality and Handling:

  • Ethyl Chloroformate Degradation: Ethyl chloroformate is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture can lead to its decomposition into ethanol, carbon dioxide, and hydrochloric acid. Always use a fresh bottle or a properly stored aliquot. It's best to handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Starting Material Purity: The purity of 5-amino-4-chloro-2-methylphenol is crucial. Impurities can interfere with the reaction. It's advisable to check the purity of your starting material by techniques like NMR or melting point analysis before starting the reaction.

  • Solvent Purity: Ensure your solvent is anhydrous. Water in the solvent will readily react with ethyl chloroformate, reducing its availability for the desired reaction.

2. Reaction Conditions:

  • Base Selection and Stoichiometry: A suitable base is required to neutralize the HCl generated during the reaction. Common choices include pyridine or triethylamine.[2] An insufficient amount of base will result in an acidic reaction mixture, which can protonate the amino group of the starting material, rendering it non-nucleophilic. A slight excess of the base (1.1-1.2 equivalents) is generally recommended.

  • Temperature Control: This reaction is typically exothermic. Running the reaction at a low temperature (e.g., 0 °C) during the addition of ethyl chloroformate is critical to prevent side reactions and decomposition. After the initial addition, the reaction can be allowed to slowly warm to room temperature.

3. Ineffective Quenching and Work-up:

  • Premature Hydrolysis: During the work-up, if the reaction is quenched with an aqueous solution, any unreacted ethyl chloroformate will be hydrolyzed. While this is a necessary step, ensuring the reaction has gone to completion before quenching is vital.

Troubleshooting Workflow for Low Yield

G cluster_solutions Potential Solutions start Low or No Yield check_reagents Verify Reagent Purity & Handling (Ethyl Chloroformate, Starting Amine, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Base, Temperature, Time) check_reagents->check_conditions Reagents OK sol_reagents Use fresh, anhydrous reagents. Handle under inert atmosphere. check_reagents->sol_reagents Issue Found check_workup Analyze Work-up & Purification (Quenching, Extraction) check_conditions->check_workup Conditions OK sol_conditions Use 1.1-1.2 eq. of base. Maintain 0°C during addition. check_conditions->sol_conditions Issue Found sol_workup Ensure complete reaction before quenching. Optimize extraction pH. check_workup->sol_workup Issue Found

Caption: Troubleshooting workflow for low yield issues.

Question 2: I'm observing significant side products in my reaction mixture. What are they and how can I avoid them?

Answer:

The formation of side products is a common challenge. The most likely impurities are the result of over-reaction or reactions with contaminants.

1. Di-substituted Product (Bis-carbonate):

  • Cause: The amino group of the desired product can react with another molecule of ethyl chloroformate, especially if an excess of the reagent is used or if the reaction temperature is too high.

  • Prevention:

    • Stoichiometry: Use a stoichiometric amount or a very slight excess (e.g., 1.05 equivalents) of ethyl chloroformate.

    • Controlled Addition: Add the ethyl chloroformate dropwise at 0 °C to maintain a low concentration of the reagent in the reaction mixture at any given time.

2. Diethyl Carbonate:

  • Cause: This side product forms from the reaction of ethyl chloroformate with any ethanol present.[3] Ethanol can be present as an impurity in the starting materials or solvent, or it can be formed from the hydrolysis of ethyl chloroformate.

  • Prevention:

    • Anhydrous Conditions: Use thoroughly dried solvents and reagents.

    • Low Temperature: Keeping the reaction temperature low minimizes the rate of this side reaction.[3]

3. Urea Derivatives:

  • Cause: If phosgene is present as an impurity in the ethyl chloroformate, it can react with the starting amine to form urea byproducts.[4]

  • Prevention:

    • High-Purity Reagents: Use high-purity ethyl chloroformate. If you suspect phosgene contamination, you can purge the reagent with an inert gas before use, though this should be done with extreme caution due to the high toxicity of phosgene.

Summary of Common Side Products and Prevention Strategies
Side ProductStructureCausePrevention Strategy
Bis-carbonateR-N(COOEt)₂Excess ethyl chloroformate, high temperatureUse 1.05 eq. of ethyl chloroformate, add dropwise at 0 °C
Diethyl Carbonate(EtO)₂COPresence of ethanol (impurity or from hydrolysis)Use anhydrous reagents and solvents, maintain low temperature
Urea DerivativeR-NH-CO-NH-RPhosgene impurity in ethyl chloroformateUse high-purity ethyl chloroformate
Question 3: I'm having difficulty purifying the product. What are the best practices?

Answer:

Purification can be challenging due to the similar polarities of the product and some side products. A multi-step approach is often necessary.

1. Initial Work-up:

  • After the reaction is complete, quench it with a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize any remaining acid and unreacted ethyl chloroformate.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any remaining amine starting material and base, followed by brine.

  • Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

2. Crystallization:

  • The crude product can often be purified by recrystallization. A solvent system of ethyl acetate and hexanes or toluene and hexanes is a good starting point. Dissolve the crude product in a minimum amount of the more polar solvent and then slowly add the less polar solvent until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.

3. Column Chromatography:

  • If crystallization does not yield a pure product, flash column chromatography is the next step.

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

Purification Workflow

G start Crude Reaction Mixture quench Quench with aq. NaHCO₃ start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash with 1M HCl, then Brine extract->wash dry Dry over Na₂SO₄, Concentrate wash->dry crystallize Attempt Recrystallization (e.g., Ethyl Acetate/Hexanes) dry->crystallize chromatography Column Chromatography (Silica, Hexanes/Ethyl Acetate Gradient) crystallize->chromatography If Impure

Sources

Optimization

Technical Support Guide: Optimizing Reaction Temperature for the Synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. The core challenge in this synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. The core challenge in this synthesis is achieving selective O-acylation of the phenolic hydroxyl group in the presence of a more nucleophilic amino group. Reaction temperature is the most critical parameter to control this selectivity, minimize side reactions, and maximize yield. This document is structured to provide both foundational knowledge through FAQs and actionable solutions via a comprehensive troubleshooting guide.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when synthesizing 5-Amino-4-chloro-2-methylphenyl ethyl carbonate from its aminophenol precursor?

The principal challenge is achieving chemoselectivity. The starting material, 5-amino-4-chloro-2-methylphenol, possesses two nucleophilic sites: the aromatic amino group (-NH₂) and the phenolic hydroxyl group (-OH). The amino group is generally a stronger nucleophile than the phenolic group[1]. Consequently, acylation reactions can lead to a mixture of the desired O-acylated product, the undesired N-acylated isomer, and a di-acylated byproduct. Temperature control is paramount to steer the reaction toward the desired O-acylated product.

Q2: What is a recommended starting temperature range for optimizing this O-acylation reaction?

For initial exploratory reactions, a temperature range of 0°C to 25°C is recommended. Starting at a lower temperature helps to control the initial exothermic reaction and can provide a baseline for selectivity. Many acylation reactions are cooled to between 0°C and 30°C to improve purity and control the reaction rate[2]. If the reaction is too sluggish, the temperature can be gradually increased.

Q3: How does temperature generally affect the reaction rate, yield, and purity?

  • Reaction Rate: As with most chemical reactions, increasing the temperature will increase the reaction rate.

  • Yield & Purity: The effect of temperature on yield and purity is more complex. While higher temperatures accelerate product formation, they can disproportionately increase the rates of side reactions, such as di-acylation or degradation[3]. An optimal temperature exists that balances a reasonable reaction time with the highest possible selectivity and minimal byproduct formation. Temperatures in the range of 60-100°C are sometimes preferred for N-acylations to drive the reaction to completion, but this may be too high for achieving selective O-acylation in this specific case[4].

Q4: What are the key potential side products, and how does temperature influence their formation?

The primary side products are the N-acylated isomer, the di-acylated product, and degradation products.

  • N-Acylated Isomer: Due to the higher nucleophilicity of the amino group, this is often the kinetically favored product, especially at lower temperatures.

  • Di-Acylated Product: Formation of this byproduct, where both the amino and hydroxyl groups are acylated, is often promoted by higher temperatures and the use of excess acylating agent[3].

  • Degradation/Colored Impurities: Aromatic amines are susceptible to oxidation, a process that can be accelerated by excessive heat, leading to the formation of colored impurities[5].

Q5: How can I effectively monitor the reaction's progress and the formation of impurities?

The most common and effective methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: Allows for rapid, qualitative assessment of the reaction progress. By co-spotting the reaction mixture with the starting material, you can visualize the consumption of the aminophenol and the appearance of new spots corresponding to the product(s). The relative polarity of the O-acylated, N-acylated, and di-acylated products will differ, allowing them to be distinguished.

  • HPLC: Provides quantitative data on the conversion of starting material and the relative percentages of the desired product and various impurities. This is the preferred method for precise optimization studies.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired O-Acylated Product

  • Possible Cause: The reaction temperature is too low, resulting in a very slow or stalled reaction.

  • Underlying Principle: Every reaction has an activation energy barrier. If the thermal energy provided is insufficient, the reaction will not proceed at a practical rate.

  • Solution:

    • Confirm that all reagents are viable and have been added correctly.

    • Gradually increase the reaction temperature in 5-10°C increments, monitoring the progress closely by TLC or HPLC at each step.

    • If increasing the temperature leads to side products before significant product formation occurs, the issue may lie with other parameters (e.g., choice of base or solvent) rather than temperature alone. Some acylation systems may require gentle heating to 40-60°C to proceed efficiently[5].

Problem 2: The Major Product is the N-Acylated Isomer, not the Desired O-Acylated Product.

  • Possible Cause: The reaction conditions are favoring the kinetically controlled N-acylation over the desired O-acylation.

  • Underlying Principle: The lone pair of electrons on the nitrogen atom is more basic and more available for nucleophilic attack than the oxygen's lone pairs, which are partially delocalized into the aromatic ring. Therefore, attack at the nitrogen is typically faster[1].

  • Solution:

    • Temperature Adjustment: The effect of temperature on this selectivity can be complex. Sometimes, higher temperatures can allow for an equilibrium to be established, potentially favoring a more thermodynamically stable product. It is crucial to perform a temperature screening study.

    • Solvent and Base Modification: This is often a more effective solution than temperature alone. Consider using a bulky, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine) which may sterically hinder the approach to the more accessible amino group. Changing solvent polarity can also influence the relative nucleophilicity of the two sites.

    • Protecting Group Strategy: If direct selective O-acylation proves too difficult, a multi-step synthesis involving protection of the amino group, acylation of the hydroxyl group, and subsequent deprotection of the amine may be necessary. Carbamate groups are common for protecting amines[6].

Problem 3: Significant Formation of a Di-Acylated Byproduct is Observed.

  • Possible Cause: The reaction temperature is too high, or an inappropriate excess of the acylating agent is being used.

  • Underlying Principle: High thermal energy provides sufficient activation energy for both the primary O-acylation and the subsequent N-acylation to occur rapidly.

  • Solution:

    • Reduce Temperature: Lowering the reaction temperature is the most direct way to improve selectivity and reduce the rate of the second acylation event.

    • Control Stoichiometry: Use the acylating agent (e.g., ethyl chloroformate) in a controlled stoichiometry, typically 1.0 to 1.1 equivalents. Avoid large excesses[3].

    • Slow Addition: Add the acylating agent slowly to the reaction mixture at a reduced temperature. This keeps the instantaneous concentration of the acylating agent low, which disfavors the di-acylation reaction.

Problem 4: The Final Reaction Mixture is Darkly Colored, Indicating Product Degradation.

  • Possible Cause: The reaction temperature is too high, leading to thermal degradation of the starting material or product.

  • Underlying Principle: Aromatic amines are prone to oxidation, forming highly colored polymeric impurities. This process is significantly accelerated at elevated temperatures and in the presence of air (oxygen).

  • Solution:

    • Lower the Temperature: Identify the minimum temperature required for an acceptable reaction rate to avoid thermal stress on the molecules.

    • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen and prevent oxidation.

    • Limit Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to heat.

Section 3: Experimental Protocol for Temperature Optimization

This protocol outlines a systematic approach to determining the optimal reaction temperature for the synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate.

1. Analytical Method Development:

  • Before starting, develop a reliable TLC or HPLC method to clearly separate the starting material (5-amino-4-chloro-2-methylphenol), the desired O-acylated product, and potential N-acylated and di-acylated byproducts.

2. Small-Scale Screening Protocol:

  • Set up a series of identical small-scale reactions (e.g., 100 mg of starting material) in parallel.

  • Reaction Setup (Example):

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-amino-4-chloro-2-methylphenol (1 equiv.) and a suitable anhydrous solvent (e.g., THF, Dichloromethane).

    • Add a suitable base (e.g., pyridine or triethylamine, 1.2 equiv.).

    • Cool the flask to the desired starting temperature (e.g., 0°C).

    • Slowly add ethyl chloroformate (1.05 equiv.) dropwise.

    • Maintain the reaction at the set temperature.

  • Temperature Points: Run the parallel reactions at a range of temperatures, for example: 0°C, 25°C (Room Temp), 40°C, and 60°C.

  • Monitoring: Withdraw small aliquots from each reaction at set time points (e.g., 1h, 2h, 4h, 8h) and quench them. Analyze the aliquots by your established analytical method.

  • Data Analysis: For each temperature, plot the concentration of the desired product and key impurities over time. The optimal temperature will provide the highest yield of the desired product in a reasonable timeframe with the lowest level of impurities.

Section 4: Data Summary & Visualization

Table 1: Expected Outcome vs. Temperature Range
Temperature RangeExpected Reaction RateSelectivity for O-AcylationRisk of Di-AcylationRisk of DegradationRecommendation
-10°C to 10°C SlowPotentially highest (kinetic N-acylation may still compete)LowVery LowIdeal starting point for maximizing selectivity.
10°C to 35°C ModerateGood; may be the optimal rangeModerateLowScreen this range thoroughly for the best balance.
35°C to 60°C FastDecreasing; may favor side reactionsHighModerateUse with caution; may be necessary if the reaction is sluggish.
> 60°C Very FastGenerally PoorVery HighHighNot recommended; high risk of complex mixture and low yield.[4]
Diagrams

The following diagrams illustrate key workflows and relationships in the optimization process.

Temperature_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Decision start Start Optimization analytics Develop TLC/HPLC Analytical Method start->analytics setup Setup Parallel Reactions (0°C, 25°C, 40°C, 60°C) analytics->setup run Run Reactions & Acquire Time-Point Samples setup->run analyze Analyze Samples for Yield & Purity run->analyze decision Optimal Temperature Found? analyze->decision stop Implement Optimal Temperature in Scale-Up Protocol decision->stop  Yes adjust Adjust Conditions (Base, Solvent, Temp Range) decision->adjust  No adjust->setup

Caption: Workflow for systematic temperature optimization.

Temperature_Effects cluster_products Temp Reaction Temperature Product Desired Product (O-Acylation) Temp->Product Optimal Range Exists N_Acyl N-Acyl Isomer Temp->N_Acyl Complex Effect (Kinetics vs Thermo) Di_Acyl Di-Acyl Byproduct Temp->Di_Acyl Increases Degradation Degradation Products Temp->Degradation Increases Sharply Rate Reaction Rate Temp->Rate Increases

Caption: The influence of temperature on reaction outcomes.

References

  • Process for the preparation of N-acylated aminophenols.
  • Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • Production method of 4-chloro-2-aminophenol.
  • Method for producing aminophenol derivative.
  • Improved process for preparing acyl aminophenols. European Patent Office - EP 0622354 A2. [Link]

  • An environment-friendly process for selective acylation of aminophenol.
  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]

  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. [Link]

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on 5-Amino-4-chloro-2-methylphenyl Ethyl Carbonate (ACMC-EC)

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Last Updated: January 28, 2026[1] Executive Technical Overview Compound Profile: 5-Amino-4-chloro-2-methylphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Last Updated: January 28, 2026[1]

Executive Technical Overview

Compound Profile: 5-Amino-4-chloro-2-methylphenyl ethyl carbonate (ACMC-EC) is a heterofunctionalized aniline derivative. It features a nucleophilic primary amine at position 5 and an electrophilic ethyl carbonate moiety at position 1 (protecting the phenol).

The Core Challenge: The reactivity of ACMC-EC is governed by a "tug-of-war" between the nucleophilicity of the amine and the hydrolytic instability of the carbonate ester.[1] Solvent selection is the primary control lever for directing this reactivity:

  • Kinetic Stability: Preventing the carbonate from hydrolyzing back to the parent phenol (5-Amino-4-chloro-2-methylphenol).[1]

  • Nucleophilic Activation: Modulating the reactivity of the 5-amino group for subsequent coupling (e.g., amide formation, diazotization).[1]

This guide directs you through solvent selection to maximize yield and minimize byproduct formation.

Critical Solvent Interaction Modules

Module A: Solubility & Stability (Storage & Dissolution)

Context: ACMC-EC is a polar aromatic solid.[1] Its stability in solution is dictated by the moisture content and proticity of the solvent.[1]

Solvent ClassSolubilityStability RiskRecommendation
Chlorinated (DCM, Chloroform) HighLowPreferred for storage and low-temp reactions. Must be acid-free to prevent amine salt formation.[1]
Polar Aprotic (DMSO, DMF) Very HighModerateCaution. Hygroscopic nature draws water, accelerating carbonate hydrolysis.[1] Use fresh/dry only.[1]
Protic (MeOH, EtOH) HighHighAvoid for storage. Promotes transesterification (ethyl

methyl carbonate) and H-bond "caging" of the amine.
Non-Polar (Toluene, Hexane) LowLowPoor solubility leads to heterogeneous mixtures. Useful only as anti-solvents for precipitation.[1]
Module B: Reactivity Modulation (The "Naked" Nucleophile Effect)

Context: When using ACMC-EC as a nucleophile (e.g., reacting the amine with an acyl chloride), the solvent defines the reaction rate.[1]

  • Protic Solvents (e.g., Ethanol): Form strong hydrogen bonds with the 5-amino group (

    
    ). This "cage" increases the activation energy, slowing down  nucleophilic attack.[1]
    
  • Polar Aprotic Solvents (e.g., THF, Acetonitrile): Solvate the cation but leave the amine "naked" and highly reactive.[1] This accelerates reaction rates but also increases the risk of the amine attacking the carbonate of a neighboring molecule (intermolecular aminolysis/polymerization).[1]

Visualizing the Reaction Divergence

The following diagram illustrates how solvent choice dictates the fate of ACMC-EC, shifting the pathway between successful coupling, hydrolysis, or polymerization.

SolventPathways ACMC ACMC-EC (Starting Material) Protic Protic Solvent (MeOH/H2O) ACMC->Protic Dissolution Aprotic Polar Aprotic (Dry THF/DMF) ACMC->Aprotic Dissolution H_Bond H-Bonded Amine (Deactivated) Protic->H_Bond Solvation Hydrolysis Hydrolysis Product (Phenol + CO2) Protic->Hydrolysis Trace H2O + Base TransEst Transesterification Byproduct Protic->TransEst Alcohol Exchange Naked Naked Amine (Activated) Aprotic->Naked Dipolar Solvation Desired Desired Amide/Urea Product H_Bond->Desired Slow Reaction Naked->Desired Fast Reaction SelfRxn Polymerization (Intermolecular) Naked->SelfRxn High Conc. No Electrophile

Caption: Solvent-dependent reaction pathways. Protic solvents suppress reactivity but introduce hydrolysis risks; aprotic solvents accelerate coupling but risk self-polymerization if reactants are not stoichiometric.

Troubleshooting & FAQs

Scenario 1: Unexpected Loss of Carbonate Group

Symptom: LC-MS shows a mass corresponding to 5-Amino-4-chloro-2-methylphenol (Loss of 72 Da). Root Cause: Base-catalyzed hydrolysis.[1] The amine moiety of ACMC-EC acts as an internal base, activating trace water in the solvent to attack the carbonate.[1] Corrective Protocol:

  • Solvent Drying: Ensure solvents (THF, DCM) are dried over molecular sieves (3Å or 4Å) to <50 ppm water content.

  • Buffer Control: If aqueous conditions are unavoidable, maintain pH < 8.0. The carbonate is stable in mild acid but labile in base [1][2].[1]

Scenario 2: Low Yield in Amidation Reactions

Symptom: Reaction with an acid chloride is sluggish; starting material remains after 24h.[1] Root Cause: Solvent "Caging".[1] You are likely using an alcohol (MeOH/EtOH) or wet ether. The solvent is H-bonding to the amine, reducing its nucleophilicity.[1] Corrective Protocol:

  • Switch Solvent: Move to Acetonitrile (MeCN) or THF .[1] These polar aprotic solvents stabilize the transition state without deactivating the amine [3].[1]

  • Concentration: Increase concentration to 0.5 M to favor bimolecular kinetics over solvent interaction.

Scenario 3: Precipitation or "Gunking"

Symptom: Oily residue forms upon adding reagents; poor stirring.[1] Root Cause: Solubility mismatch.[1] The product (likely an amide or urea) is less soluble than the ACMC-EC precursor, or the amine hydrochloride salt is precipitating.[1] Corrective Protocol:

  • Cosolvent System: Use a DCM/DMF (9:1) mixture. DCM solubilizes the organic backbone; DMF prevents aggregation of polar intermediates.[1]

  • Salt Scavenging: If generating HCl byproduct, use a non-nucleophilic base (e.g., DIPEA) that remains soluble in the organic phase, rather than inorganic bases (K2CO3) which create heterogeneous slurries.[1]

Standardized Stability Test Protocol

Before committing valuable GMP material, run this solvent compatibility check.

Objective: Determine the kinetic stability of ACMC-EC in your target solvent system.

  • Preparation: Dissolve 10 mg of ACMC-EC in 1 mL of the target solvent.

  • Control: Prepare a reference standard in anhydrous DCM (stored at -20°C).

  • Stress: Hold the test solution at Room Temperature (25°C) for 4 hours.

  • Analysis: Dilute 10 µL of the solution into Acetonitrile and inject via HPLC/UPLC.

  • Criteria:

    • Pass: >98% purity relative to T=0.

    • Fail: Appearance of Phenol peak (Hydrolysis) or Urea dimer (Self-reaction).

References

  • Shaikh, A. A., et al. (2012).[1] "Kinetic study of solvent effects on the aminolysis of O-ethyl S-aryl dithiocarbonates." Journal of Physical Organic Chemistry. Link

  • Metzger, M., et al. (2016).[1][2] "Hydrolysis of Ethylene Carbonate with Water and Hydroxide." Journal of The Electrochemical Society.[1] Link

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference on "Naked Nucleophile" effect in aprotic media).

  • PubChem. (2025).[1][3] "5-Amino-4-chloro-2-methylphenol (Parent Compound Data)." National Library of Medicine.[1] Link

Sources

Optimization

Technical Support Center: 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

Welcome to the technical support center for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the stability of this compound. Our goal is to equip you with the scientific rationale and experimental protocols necessary to ensure the integrity of your work.

Introduction to Stability Concerns

5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a molecule that incorporates three key functional groups, each with its own susceptibility to degradation: a carbamate ester, a primary aromatic amine, and a chlorinated aromatic ring. Understanding the interplay of these groups is crucial for predicting and mitigating stability issues. The primary degradation pathways of concern are hydrolysis of the carbamate linkage, oxidation of the aromatic amine, and photodegradation of the chlorinated aromatic system.

This guide will provide a structured approach to identifying and resolving common stability challenges through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My sample of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate is showing a new, more polar peak in the HPLC analysis after being in an aqueous solution for a few hours. What could be the cause?

A1: The most likely cause is the hydrolysis of the ethyl carbonate group. Carbamates are susceptible to hydrolysis, which can be accelerated by either acidic or basic conditions.[1] This reaction cleaves the ester bond, resulting in the formation of 5-amino-4-chloro-2-methylphenol, ethanol, and carbon dioxide. The resulting phenolic compound is significantly more polar than the parent molecule, leading to an earlier elution time on a reverse-phase HPLC column.

Q2: I've noticed a gradual discoloration of my solid sample, turning from off-white to a brownish hue. What is happening?

A2: The discoloration is likely due to the oxidation of the primary aromatic amine. Aromatic amines are prone to oxidation, a process that can be initiated by exposure to air (oxygen), light, or trace metal impurities. This oxidation leads to the formation of highly colored polymeric impurities. To mitigate this, it is crucial to store the solid compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q3: Can I dissolve 5-Amino-4-chloro-2-methylphenyl ethyl carbonate in acidic buffers for my experiments?

A3: While the compound may be soluble in acidic conditions due to the protonation of the amino group, prolonged exposure to strong acids should be avoided. Acid-catalyzed hydrolysis of the carbamate can occur, although it is often slower than base-catalyzed hydrolysis.[1] It is advisable to conduct a preliminary stability study in your chosen buffer to determine the acceptable time frame for your experiments.

Q4: What are the ideal storage conditions for this compound?

A4: For long-term stability, the solid compound should be stored in a tightly sealed container, under an inert atmosphere, protected from light, and at a reduced temperature (2-8°C is a common recommendation for analogous compounds). For solutions, it is best to prepare them fresh. If storage of a solution is necessary, use an aprotic organic solvent and store at low temperatures, protected from light.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for diagnosing the problem.

Issue 1: Inconsistent Potency or Activity in Biological Assays
  • Symptom: You observe a decrease in the expected biological effect of your compound over time or between different batches of prepared solutions.

  • Potential Cause: Degradation of the parent compound into less active or inactive byproducts.

  • Troubleshooting Workflow:

A Inconsistent biological activity observed B Analyze freshly prepared vs. aged solutions by HPLC A->B C Compare chromatograms for new peaks or decreased parent peak area B->C D New peaks or decreased parent peak observed? C->D E YES: Degradation confirmed D->E Yes F NO: Investigate other experimental variables (e.g., assay conditions, cell viability) D->F No G Identify degradation products (e.g., by LC/MS) E->G H Review solution preparation and storage. Implement stricter controls (e.g., fresh solutions, inert atmosphere, light protection) G->H

Caption: Troubleshooting workflow for inconsistent biological activity.

Issue 2: Appearance of Extraneous Peaks in a Reaction Mixture
  • Symptom: When using the compound as a starting material or reactant, you observe unexpected peaks in the reaction monitoring (e.g., by TLC or LC/MS).

  • Potential Cause: The compound may be degrading under the reaction conditions (e.g., high temperature, presence of strong bases or acids, or certain metal catalysts).

  • Troubleshooting Workflow:

A Unexpected peaks in reaction mixture B Run a control experiment: stir the compound in the reaction solvent at the reaction temperature without other reagents A->B C Analyze the control experiment over time B->C D Does the compound degrade in the solvent alone? C->D E YES: The solvent or temperature is causing degradation. Consider a different solvent or lower temperature. D->E Yes F NO: Run separate controls with each reaction component (e.g., base, catalyst) D->F No G Identify the specific reagent causing degradation F->G H Modify the reaction conditions (e.g., use a milder base, screen different catalysts, shorten reaction time) G->H cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway cluster_photodegradation Photodegradation Pathway Parent_H 5-Amino-4-chloro-2-methylphenyl ethyl carbonate Hydrolysis_Product 5-Amino-4-chloro-2-methylphenol + CO2 + Ethanol Parent_H->Hydrolysis_Product H+ or OH- H2O Parent_O 5-Amino-4-chloro-2-methylphenyl ethyl carbonate Oxidation_Products Colored Impurities (e.g., quinone-imines, polymers) Parent_O->Oxidation_Products [O] (Air, Light) Parent_P 5-Amino-4-chloro-2-methylphenyl ethyl carbonate Photolysis_Products Dechlorinated species, other radical-derived products Parent_P->Photolysis_Products hv (UV light)

Caption: Major potential degradation pathways.

References

  • Sharmila, P., et al. (2016). Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol. Journal of Chosun Natural Science, 9(4), 261-267. [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. (2005). ResearchGate. [Link]

  • Cosmetic Ingredient Review. (2014). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. CIR. [Link]

  • Wang, J., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. (2020). ResearchGate. [Link]

  • Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Iowa State University Digital Repository. [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]

  • Dé, E., et al. (2018). Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One. [Link]

  • Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

This guide is intended for researchers, scientists, and drug development professionals working with 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. As a Senior Application Scientist, my goal is to provide you with not j...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to anticipate and troubleshoot challenges in your experiments. This document is structured to offer direct answers to potential issues you may encounter, ensuring the integrity and success of your research.

I. Frequently Asked Questions (FAQs) about the Stability and Degradation

Q1: What are the primary degradation pathways I should be concerned about for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate?

Based on its chemical structure, the primary degradation pathways of concern are hydrolysis of the ethyl carbonate group, oxidation of the aromatic amine, and potential photodegradation, especially under UV light. Enzymatic degradation is also a possibility in biological systems.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate is significantly influenced by pH. The ethyl carbonate linkage is susceptible to hydrolysis. This reaction is generally catalyzed by both acid and base. Therefore, you can expect accelerated degradation at pH values significantly above or below neutral. Phenylcarbamates are noted to be relatively stable in acidic to neutral aqueous solutions but can undergo deprotection in strongly basic media.[1]

Q3: What are the likely initial products of hydrolytic degradation?

The initial hydrolysis of the ethyl carbonate will likely yield 5-amino-4-chloro-2-methylphenol, ethanol, and carbon dioxide.

Q4: Is the aromatic amine group a point of instability?

Yes, the primary aromatic amine group is susceptible to oxidation.[2] This can lead to the formation of colored byproducts and further degradation products. The rate of oxidation can be influenced by the presence of oxidizing agents, dissolved oxygen, metal ions, and exposure to light.

Q5: Should I be concerned about photodegradation?

Given the presence of a chlorinated aromatic ring, photodegradation is a valid concern. Aromatic compounds, especially those with halogen substituents, can be susceptible to degradation upon exposure to UV light.[3][4] This can lead to complex reaction pathways and the formation of various byproducts. It is advisable to protect solutions of this compound from direct light, particularly from UV sources.

Q6: Can this compound be degraded by enzymes?

Yes, the carbamate ester linkage can be a substrate for certain enzymes. Carboxyl ester hydrolases are known to catalyze the hydrolysis of carbamates.[5] If you are working with this compound in a biological matrix (e.g., cell culture, plasma), enzymatic degradation should be considered as a potential clearance mechanism.

II. Troubleshooting Guide for Experimental Work

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps
Loss of parent compound peak during HPLC analysis over time. Hydrolysis of the ethyl carbonate group.1. Check pH of your mobile phase and sample diluent. Ensure they are within a stable pH range (ideally slightly acidic to neutral). 2. Analyze samples promptly after preparation. If storage is necessary, keep samples at low temperatures (e.g., 4°C) and protected from light. 3. Perform a stability study. Incubate the compound in your experimental matrix at different time points to quantify the degradation rate.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Identify the degradation products. Use LC-MS/MS to determine the mass of the unknown peaks and compare them to the expected masses of hydrolysis and oxidation products. 2. Evaluate your experimental conditions. Consider factors like pH, temperature, light exposure, and the presence of potential catalysts (e.g., metal ions).
Development of color in the sample solution. Oxidation of the aromatic amine.1. De-gas your solvents. Remove dissolved oxygen, which can promote oxidation. 2. Add an antioxidant. Consider the use of a suitable antioxidant if compatible with your experimental system. 3. Work under an inert atmosphere (e.g., nitrogen or argon). This is especially important for long-term experiments or when working with sensitive reagents.
Inconsistent results between experimental replicates. Variable degradation due to inconsistent handling.1. Standardize all experimental procedures. Ensure consistent timing, temperature, and light exposure for all samples. 2. Use fresh solutions. Prepare stock and working solutions fresh for each experiment to minimize the impact of degradation over time. 3. Implement quality control (QC) samples. Routinely run QC samples to monitor the consistency of your analytical method and the stability of the compound.[6]

III. Key Degradation Pathways: A Closer Look

A. Hydrolytic Degradation

The hydrolysis of the ethyl carbonate is a critical degradation pathway. This reaction can be catalyzed by both acid and base, proceeding through a nucleophilic attack on the carbonyl carbon of the carbonate group.

Hydrolysis_Pathway Parent 5-Amino-4-chloro-2-methylphenyl ethyl carbonate TransitionState Tetrahedral Intermediate Parent->TransitionState H2O (H+ or OH- catalysis) Products 5-Amino-4-chloro-2-methylphenol + Ethanol + CO2 TransitionState->Products

Caption: Hydrolytic degradation of the parent compound.

B. Oxidative Degradation

The primary aromatic amine is a redox-active site. Oxidation can lead to the formation of nitroso, nitro, and polymeric species, often resulting in colored solutions.

Oxidation_Pathway Parent 5-Amino-4-chloro-2-methylphenyl ethyl carbonate Oxidized_Intermediates Nitroso/Nitro Intermediates Parent->Oxidized_Intermediates [O] (e.g., O2, metal ions) Polymeric_Products Polymeric Products Oxidized_Intermediates->Polymeric_Products Further Oxidation/ Polymerization

Caption: Oxidative degradation of the aromatic amine.

C. Photodegradation

Exposure to UV light can induce the cleavage of bonds within the molecule, particularly the C-Cl bond, leading to a cascade of radical reactions and the formation of various photoproducts.

Photodegradation_Pathway Parent 5-Amino-4-chloro-2-methylphenyl ethyl carbonate Excited_State Excited State* Parent->Excited_State hν (UV light) Photoproducts Dechlorinated species, radical adducts, etc. Excited_State->Photoproducts Radical Reactions

Caption: Potential photodegradation pathway.

IV. Experimental Protocols

Protocol 1: Assessing Hydrolytic Stability

Objective: To determine the rate of hydrolysis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate at different pH values.

Materials:

  • 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of the compound in acetonitrile.

  • Spike the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction if necessary (e.g., by neutralizing the pH or diluting with mobile phase).

  • Analyze the samples by HPLC to quantify the remaining parent compound.

  • Plot the concentration of the parent compound versus time for each pH and determine the degradation rate constant.

Protocol 2: Monitoring for Oxidative Degradation

Objective: To assess the susceptibility of the compound to oxidation.

Materials:

  • 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

  • Solvent (e.g., methanol or acetonitrile)

  • Hydrogen peroxide (as an oxidizing agent, optional)

  • Spectrophotometer or HPLC-UV system

Procedure:

  • Prepare a solution of the compound in the chosen solvent.

  • Divide the solution into two portions. One will be the control, and the other will be the experimental sample.

  • For an accelerated study, add a small amount of an oxidizing agent like hydrogen peroxide to the experimental sample.

  • Expose the experimental sample to air (or bubble air through it) and light, while keeping the control sample protected from light and under an inert atmosphere.

  • At various time points, monitor the solutions for any color change.

  • Analyze both the control and experimental samples by spectrophotometry (scanning the UV-Vis spectrum for changes) or by HPLC-UV to look for the appearance of new peaks and the disappearance of the parent compound.

V. References

  • Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol - ResearchGate. Available at: [Link]

  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement - MDPI. Available at: [Link]

  • Waters Alliance System for Carbamate Analysis Method Guide. Available at: [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC - NIH. Available at: [Link]

  • Identification and determination of phenyl methyl carbamate released from adducted hemoglobin for methyl isocyanate exposure verification - PubMed. Available at: [Link]

  • UV Photodegradation of Inorganic Chloramines | Request PDF - ResearchGate. Available at: [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics | PLOS One. Available at: [Link]

  • UV photodegradation of inorganic chloramines - PubMed. Available at: [Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - Frontiers. Available at: [Link]

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC. Available at: [Link]

  • Effects of Structural Variations on the Rates of Enzymatic and Nonenzymatic Hydrolysis of Carbonate and Carbamate Esters - PubMed. Available at: [Link]

  • (PDF) Anaerobic degradation of homocyclic aromatic compounds via arylcarboxyl-coenzyme A esters: Organisms, strategies and key enzymes - ResearchGate. Available at: [Link]

  • Arylmalonate Decarboxylase—A Versatile Biocatalyst for the Synthesis of Optically Pure Carboxylic Acids - Frontiers. Available at: [Link]

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - MDPI. Available at: [Link]

  • OXIDATION OF AROMATIC AMINE AIR POLLUTANTS USING CHLORAMINE-T AND HYPOCHLOROUS ACID. - UTMB Research Experts. Available at: [Link]

  • Preparation and Properties of Phenyl Carbamates With Phosphoryl and Carbamyl Substituents - PubMed. Available at: [Link]

Sources

Optimization

How to increase the purity of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

Welcome to the technical support center for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to enhance the purity of your compound, ensuring the integrity of your subsequent research and development activities.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most probable synthetic route for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate and what are the likely impurities?

A1: Based on established chemical literature for analogous compounds, the most common synthetic route is the reduction of a nitro-precursor, specifically the catalytic hydrogenation of 4-chloro-2-methyl-5-nitrophenyl ethyl carbonate.[1]

The potential impurities can be categorized as follows:

  • Starting Material: Unreacted 4-chloro-2-methyl-5-nitrophenyl ethyl carbonate.

  • Intermediates from Incomplete Reduction: Such as the corresponding nitroso or hydroxylamino compounds.

  • By-products of Hydrogenation: Over-reduction leading to dehalogenation (removal of the chloro- group).

  • Catalyst Residues: Trace amounts of the hydrogenation catalyst, commonly Palladium on carbon (Pd/C).

  • Solvent Residues: Residual solvents from the reaction and initial work-up, such as toluene or ethanol.[1]

Q2: My crude 5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a dark oil/solid. What causes this discoloration and how can I remove it?

A2: The dark coloration is typically due to aerial oxidation of the aromatic amine functionality, forming highly colored polymeric impurities. The presence of residual nitro-aromatic compounds can also contribute to a yellowish or brownish hue. To mitigate this, it is crucial to handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. The purification methods detailed in this guide, particularly recrystallization and column chromatography, are effective in removing these colored impurities. The addition of a small amount of a reducing agent like sodium hydrosulfite during aqueous work-up can sometimes prevent oxidation and discoloration.[1]

Q3: Is the ethyl carbonate group stable during purification?

A3: The ethyl carbonate group is a protecting group for the phenolic hydroxyl. It exhibits moderate stability. It is generally stable to neutral and mildly acidic conditions. However, it is susceptible to hydrolysis under strong basic conditions (e.g., concentrated sodium hydroxide) or strong acidic conditions, which would lead to the formation of 5-amino-4-chloro-2-methylphenol.[1][2] Therefore, it is advisable to avoid prolonged exposure to harsh pH conditions during purification.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate.

Issue 1: Low Purity After Recrystallization
Symptom Potential Cause(s) Suggested Solution(s)
Oily precipitate forms instead of crystals.The solvent may be too nonpolar, or the compound is "oiling out" due to a high concentration of impurities or too rapid cooling.Try a more polar solvent system. Ensure the solution is not supersaturated before cooling. Slow, gradual cooling is recommended. Scratching the inside of the flask with a glass rod can initiate crystallization.[3]
Purity does not improve significantly after one recrystallization.The chosen solvent system may not be optimal for selectively precipitating the desired compound while keeping impurities dissolved.A systematic solvent screening is necessary. Good single solvents to try include ethanol, isopropanol, and ethyl acetate. For mixed solvent systems, consider combinations like hexane/ethyl acetate or toluene/heptane. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[3]
Significant loss of product yield.The compound has high solubility in the mother liquor even at low temperatures. The volume of solvent used was excessive.Minimize the amount of hot solvent used to dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize precipitation.
Issue 2: Challenges During Column Chromatography
Symptom Potential Cause(s) Suggested Solution(s)
Poor separation of the product from impurities (co-elution).The polarity of the mobile phase is not optimized. Impurities have very similar polarity to the product.Perform a thorough thin-layer chromatography (TLC) analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to find the optimal mobile phase for separation. A shallow gradient elution may be required.[4]
Tailing of the product spot on TLC and broad peaks during column elution.The aromatic amine may be interacting with the acidic silica gel.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, such as 1% triethylamine in the eluent. Alternatively, use a different stationary phase like neutral alumina.[5]
The product appears to be degrading on the column (streaking on TLC, new spots appearing).The compound is sensitive to the acidic nature of the silica gel.Use a deactivated stationary phase as mentioned above. Work quickly and avoid leaving the compound on the column for extended periods.

Experimental Protocols

Protocol 1: Recrystallization for Purity Enhancement

This protocol is a starting point for the purification of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. The choice of solvent is critical and may require some optimization.

1. Solvent Selection:

  • Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
  • Promising solvents for this compound include isopropanol, ethyl acetate, and toluene. Mixed solvent systems like ethyl acetate/hexane can also be effective.

2. Recrystallization Procedure: a. Place the crude 5-Amino-4-chloro-2-methylphenyl ethyl carbonate in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the solid. c. If colored impurities are present that do not dissolve, perform a hot filtration to remove them. d. Allow the solution to cool slowly to room temperature. Crystal formation should begin. e. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation. f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. g. Dry the purified crystals under vacuum.

G cluster_recrystallization Recrystallization Workflow dissolve Dissolve crude product in minimum hot solvent hot_filter Hot filtration (if needed) dissolve->hot_filter Insoluble impurities cool Slow cooling to room temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in ice bath cool->ice_bath filter_wash Vacuum filter and wash with cold solvent ice_bath->filter_wash dry Dry under vacuum filter_wash->dry

Caption: Recrystallization workflow for purification.

Protocol 2: Flash Column Chromatography

This method is suitable for separating the target compound from impurities with different polarities.

1. Preparation: a. Stationary Phase: Use silica gel (60-120 mesh). To prevent degradation, consider pre-treating the silica with a 1% solution of triethylamine in your chosen eluent.[5] b. Mobile Phase Selection: Based on TLC analysis, a good starting point is a mixture of hexane and ethyl acetate. A typical gradient might run from 95:5 to 80:20 (hexane:ethyl acetate).

2. Column Packing: a. Prepare a slurry of the silica gel in the initial, least polar mobile phase. b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. b. Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

4. Elution and Fraction Collection: a. Begin elution with the mobile phase, gradually increasing the polarity if a gradient is used. b. Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator. c. Dry the purified product under high vacuum.

G cluster_chromatography Column Chromatography Workflow prepare Prepare stationary and mobile phases pack Pack the column prepare->pack load Load the crude sample pack->load elute Elute with mobile phase (isocratic or gradient) load->elute collect Collect fractions elute->collect monitor Monitor fractions by TLC collect->monitor monitor->collect Continue elution combine Combine pure fractions monitor->combine Fractions are pure isolate Isolate product by solvent evaporation combine->isolate

Caption: Flash column chromatography workflow.

Analytical Methods for Purity Assessment

Accurate determination of purity is essential. The following methods are recommended:

High-Performance Liquid Chromatography (HPLC)
  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar or medium-polarity capillary column (e.g., VF-5ms or equivalent).

  • Injection: Split/splitless injection at a temperature that ensures volatilization without degradation.

  • Oven Program: A temperature ramp (e.g., from 100 °C to 280 °C) to separate compounds with different boiling points.

  • Detection: Mass spectrometry (MS) to identify the product and any impurities based on their mass-to-charge ratio and fragmentation patterns.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the structure of the purified product and to identify any remaining impurities. The absence of signals corresponding to the nitro-precursor or other by-products is a good indicator of high purity.

References

  • JPH05262704A - Process for producing 5-amino-2-chloro-4-fluorophenoxyacetic acid ester - Google Patents.
  • JPH05286912A - Method for producing aminophenol derivative - Google Patents.
  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker - PMC - NIH. Available at: [Link]

  • TIC chromatogram (20-m VF-5 column) of GC-MS/EI analysis of amino acid... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 2-[(E)-(5-Chloro-2-methylphenyl)iminomethyl]-4-methylphenol - NIH. Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2 - MDPI. Available at: [Link]

  • Protecting Groups. Available at: [Link]

  • Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents. Available at: [Link]

  • Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol - ResearchGate. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Model reaction for the synthesis of polyhydroxyurethanes from cyclic carbonates with amines: Substituent effect on the reactivity and selectivity of ring‐opening direction in the reaction of five‐membered cyclic carbonates with amine - ResearchGate. Available at: [Link]

  • 4.8 Carbonates. Available at: [Link]

  • ChemInform Abstract: Synthesis of 6-Membered Cyclic Carbonates from 1,3-Diols and Low CO2 Pressure: A Novel Mild Strategy to Replace Phosgene Reagents. - ResearchGate. Available at: [Link]

  • Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine) - ResearchGate. Available at: [Link]

  • Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF) - Green Chemistry (RSC Publishing). Available at: [Link]

  • Protection and deprotection - WILLINGDON COLLEGE, SANGLI. Available at: [Link]

  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate - ResearchGate. Available at: [Link]

  • Method for preparing ethyl glycol by hydrolysis of ethylene carbonate - Google Patents.
  • (E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT calculations and AIM analysis - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

Welcome to the technical support center for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the impurities and handling of this compound. My aim is to equip you with the necessary knowledge to anticipate and resolve common challenges encountered during your experiments, ensuring the integrity and quality of your research.

I. Understanding the Impurity Profile: A Proactive Approach

The purity of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate is paramount for the success of downstream applications. Impurities can arise from various stages, including the synthesis of starting materials, the main reaction steps, and degradation during storage. A thorough understanding of the potential impurity landscape is the first step towards effective troubleshooting.

Frequently Asked Questions (FAQs) - Common Impurities

Q1: What are the most likely impurities I might encounter in my sample of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate?

A1: Based on the likely synthetic routes, impurities can be categorized into three main groups:

  • Starting Material-Related Impurities: These are unreacted starting materials or impurities present in them that carry through the synthesis.

  • Process-Related Impurities: These are byproducts formed during the key synthetic steps.

  • Degradation Products: These arise from the instability of the final compound or intermediates, often due to oxidation or hydrolysis.

A summary of potential impurities is provided in the table below.

Impurity CategoryPotential ImpurityLikely Origin
Starting Material-Related 4-Chloro-2-methyl-5-nitrophenolIncomplete reduction of the nitro group.
4-Chloro-2-methylanilineA potential starting material or a byproduct of a side reaction.
Isomeric AminochlorotoluenesImpurities in the 4-chloro-2-methylaniline starting material.[1][2][3]
Process-Related 5-Amino-4-chloro-2-methylphenolIncomplete reaction with ethyl chloroformate or hydrolysis of the final product.
Di-carbonated speciesOver-reaction of the amino group with ethyl chloroformate.
Azo/Azoxy compoundsFormed during the reduction of the nitro group from condensation of intermediates like nitroso and hydroxylamine species.[4][5]
Polymeric impuritiesFormed from reactive intermediates under certain conditions.
Degradation Products Quinone-imine speciesOxidation of the aminophenol functionality, often leading to colored impurities.[6]
Hydrolysis product (5-Amino-4-chloro-2-methylphenol)Breakdown of the ethyl carbonate group due to moisture.

Q2: My sample of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate has a distinct color (e.g., pink, brown). What could be the cause?

A2: The development of color in aminophenol derivatives is a common issue and is typically indicative of oxidation.[7] The amino and hydroxyl groups on the phenyl ring make the molecule susceptible to oxidation, which can lead to the formation of highly colored quinone-imine type structures. This can be exacerbated by exposure to air, light, or the presence of trace metal impurities.

Q3: I am synthesizing this compound myself. What are the critical steps to watch out for to minimize impurity formation?

A3: To ensure high purity, focus on these critical aspects of the synthesis:

  • Purity of Starting Materials: Always use high-purity starting materials. Impurities in your initial reactants are often difficult to remove later.

  • Reduction of the Nitro Group: This is a key step where byproducts can form. The choice of reducing agent and reaction conditions is crucial. Incomplete reduction can leave residual nitro starting material, while over-reduction or side reactions can generate azo and azoxy impurities.[4][8][9]

  • Formation of the Ethyl Carbonate: The reaction with ethyl chloroformate should be performed under controlled conditions (e.g., low temperature, inert atmosphere) to prevent side reactions. Ethyl chloroformate is highly reactive and can react with any nucleophiles present.[10][11] It is also sensitive to moisture.

  • Work-up and Purification: The purification strategy (e.g., crystallization, chromatography) should be optimized to effectively remove the specific impurities you might expect.

II. Troubleshooting Guide: From Observation to Solution

This section provides a structured approach to troubleshooting common issues you may face during your experiments.

Problem 1: Unexpected Peaks in my Chromatogram (HPLC/GC)

Possible Cause 1: Residual Starting Materials

  • How to Identify: Compare the retention time of the unexpected peak with that of your starting materials (e.g., 4-Chloro-2-methyl-5-nitrophenol, 4-chloro-2-methylaniline). Spiking your sample with a small amount of the suspected starting material should result in an increase in the peak area of the impurity.

  • Solution:

    • Reaction Optimization: Ensure your reaction goes to completion by adjusting reaction time, temperature, or stoichiometry of reactants.

    • Purification: Recrystallization or column chromatography can be effective in removing residual starting materials.

Possible Cause 2: Process-Related Impurities

  • How to Identify: These impurities will have different retention times from your starting materials and product. Mass spectrometry (LC-MS or GC-MS) is a powerful tool for identifying the molecular weight of these unknown peaks, which can help in postulating their structures.[12][13][14][15][16]

  • Solution:

    • Reaction Control: Re-evaluate your reaction conditions. For example, in the ethyl carbonate formation, using a non-nucleophilic base and controlling the temperature can minimize side reactions.

    • Purification Strategy: A change in the solvent system for recrystallization or the mobile phase in chromatography might be necessary to improve the separation of these byproducts.

Possible Cause 3: Degradation of the Sample

  • How to Identify: If the impurity profile changes over time, or if new peaks appear in older samples, degradation is a likely cause. Aminophenols are particularly prone to degradation.[6][17]

  • Solution:

    • Proper Storage: Store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen.

    • Use Fresh Samples: For critical experiments, use freshly prepared or purified material.

Problem 2: Low Yield of the Desired Product

Possible Cause 1: Incomplete Reaction

  • How to Troubleshoot: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction time or temperature.

  • Solution: Re-evaluate the reaction parameters. Ensure all reagents are of good quality and are added in the correct order and stoichiometry.

Possible Cause 2: Side Reactions

  • How to Troubleshoot: Analyze the crude reaction mixture by LC-MS or GC-MS to identify the major byproducts. Understanding what side products are forming will give you clues about what is going wrong.

  • Solution: Adjusting the reaction conditions can often suppress side reactions. For example, if you are seeing byproducts from the reaction of ethyl chloroformate with the amine, you might consider protecting the amine group before forming the carbonate.

Possible Cause 3: Product Loss During Work-up

  • How to Troubleshoot: Carefully check each step of your work-up procedure. Is your product partially soluble in the aqueous phase during an extraction? Is it precipitating on the filter paper?

  • Solution: Optimize your extraction and purification procedures. For instance, adjusting the pH during an aqueous wash can significantly impact the solubility of your product.

III. Experimental Protocols & Workflows

To aid in your troubleshooting, here are some standard experimental protocols.

Protocol 1: General Method for Impurity Profiling by HPLC

This is a starting point for developing a method for your specific instrumentation and sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting gradient would be 10-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of your compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of your compound in the mobile phase.

Visualizing the Synthetic and Impurity Landscape

The following diagrams illustrate the potential synthetic pathway and the origin of common impurities.

Synthesis_and_Impurity_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product cluster_impurities Potential Impurities 4-Chloro-2-methyl-5-nitrophenol 4-Chloro-2-methyl-5-nitrophenol Reduction Reduction 4-Chloro-2-methyl-5-nitrophenol->Reduction Unreacted Nitro Compound Unreacted Nitro Compound 4-Chloro-2-methyl-5-nitrophenol->Unreacted Nitro Compound Reducing Agent Reducing Agent Reducing Agent->Reduction Ethyl Chloroformate Ethyl Chloroformate Carbonate Formation Carbonate Formation Ethyl Chloroformate->Carbonate Formation Azo/Azoxy Byproducts Azo/Azoxy Byproducts Reduction->Azo/Azoxy Byproducts 5-Amino-4-chloro-2-methylphenol 5-Amino-4-chloro-2-methylphenol Reduction->5-Amino-4-chloro-2-methylphenol Intermediate 5-Amino-4-chloro-2-methylphenyl ethyl carbonate 5-Amino-4-chloro-2-methylphenyl ethyl carbonate Carbonate Formation->5-Amino-4-chloro-2-methylphenyl ethyl carbonate 5-Amino-4-chloro-2-methylphenyl ethyl carbonate->5-Amino-4-chloro-2-methylphenol Hydrolysis Oxidation Products Oxidation Products 5-Amino-4-chloro-2-methylphenyl ethyl carbonate->Oxidation Products Degradation 5-Amino-4-chloro-2-methylphenol->Carbonate Formation Troubleshooting_Workflow Start Start Observe Anomaly Observe Anomaly (e.g., unexpected peak, low yield, color) Start->Observe Anomaly Characterize Anomaly Characterize Anomaly (HPLC, LC-MS, GC-MS, NMR) Observe Anomaly->Characterize Anomaly Identify Root Cause Identify Root Cause Characterize Anomaly->Identify Root Cause Starting Material Issue Starting Material Issue Identify Root Cause->Starting Material Issue Impurity matches starting material Reaction Byproduct Reaction Byproduct Identify Root Cause->Reaction Byproduct Novel impurity detected Degradation Degradation Identify Root Cause->Degradation Impurity profile changes over time Purify Starting Material Purify Starting Material Starting Material Issue->Purify Starting Material Optimize Reaction Conditions Optimize Reaction Conditions Reaction Byproduct->Optimize Reaction Conditions Improve Storage/Handling Improve Storage/Handling Degradation->Improve Storage/Handling Implement Solution Implement Solution Verify Correction Verify Correction by Analysis Implement Solution->Verify Correction Purify Starting Material->Implement Solution Optimize Reaction Conditions->Implement Solution Improve Storage/Handling->Implement Solution End End Verify Correction->End

Caption: A logical workflow for troubleshooting impurities.

IV. Concluding Remarks

Navigating the challenges of chemical synthesis and purification requires a systematic and informed approach. This guide provides a foundational understanding of the common impurities associated with 5-Amino-4-chloro-2-methylphenyl ethyl carbonate and a framework for troubleshooting. Remember that the key to high-purity material lies in understanding the chemistry, carefully controlling reaction conditions, and employing appropriate analytical techniques to monitor your progress.

V. References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q3A Impurities in New Drug Substances. FDA. Retrieved from [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • PharmaTutor. (2013). IMPURITY PROFILING. Retrieved from [Link]

  • Bolis, G., et al. (2021). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 26(15), 4603. [Link]

  • Thota, S., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1910. [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov. Retrieved from [Link]

  • Sutar, A. K., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 29–36. [Link]

  • PQM+. (n.d.). Importance of controlling the 4- Chloroaniline impurity in Chlorhexidine active pharmaceutical ingredient and gel product. Retrieved from [Link]

  • Zhang, Y., et al. (2022). The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. Microbiome, 10(1), 1-15. [Link]

  • Google Patents. (1993). JPH05286912A - Method for producing aminophenol derivative. Retrieved from

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Side reactions with ethanol forming pendant ethyl carbonate groups. Retrieved from [Link]

  • Smith, A. G., & Smith, R. T. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3466-3475. [Link]

  • Google Patents. (1993). JPH05262704A - Process for producing 5-amino-2-chloro-4-fluorophenoxyacetic acid ester. Retrieved from

  • PubChem. (n.d.). 4-Chloro-2-toluidine. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl chloroformate. Retrieved from [Link]

  • Ragaini, F. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(11), 7629-7654. [Link]

  • ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl chloroformate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling the Synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

Welcome to the technical support center for the synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. This guide is designed for researchers, chemists, and process development professionals who are looking to est...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this synthesis. We will move beyond simple protocols to address the critical challenges and nuances of this multi-step process, providing actionable solutions in a direct question-and-answer format.

Section 1: Synthesis Overview & Core Challenges

The synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a targeted process that requires careful control over selectivity and reaction conditions. The most logical and scalable synthetic route proceeds in two key stages, starting from the readily available 4-chloro-2-methyl-5-nitrophenol.

  • Reduction of the Nitro Group: The aromatic nitro group is reduced to the primary amine, yielding the key intermediate, 5-amino-4-chloro-2-methylphenol.

  • Selective O-Acylation: The aminophenol intermediate is reacted with ethyl chloroformate to form the ethyl carbonate ester at the hydroxyl group.

This second step presents the primary challenge: the presence of two nucleophilic sites—the amino (-NH2) group and the hydroxyl (-OH) group—can lead to a mixture of products. Achieving high selectivity for O-acylation over N-acylation is the cornerstone of an efficient process.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product SM 4-Chloro-2-methyl-5-nitrophenol IM 5-Amino-4-chloro-2-methylphenol SM->IM Step 1: Nitro Group Reduction (e.g., H2, Pd/C) FP 5-Amino-4-chloro-2-methylphenyl ethyl carbonate IM->FP Step 2: Selective O-Acylation (Ethyl Chloroformate, Base)

Caption: High-level workflow for the two-step synthesis.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up.

Question 1: My nitro group reduction (Step 1) is sluggish, incomplete, or yields significant byproducts. How can I optimize this?

Answer: Incomplete reduction or the formation of impurities often stems from catalyst deactivation, improper reaction conditions, or competing side reactions like dehalogenation.

Causality & Solution:

  • Catalyst Choice & Loading: For catalytic hydrogenation (e.g., H₂/Pd-C, Pt/C), the catalyst's activity is paramount. Palladium on carbon (Pd/C) is highly effective, but platinum-based catalysts may also be used[1]. On a large scale, ensure the catalyst is fresh and not poisoned by sulfur or other contaminants from previous reactions. A typical catalyst loading is 1-5 mol% of palladium.

  • Reaction Conditions: Hydrogen pressure and temperature are key drivers. Insufficient pressure (<50 psi) can lead to slow reaction times. Increasing pressure (e.g., up to 100 psi) and moderate heat (40-60°C) can significantly accelerate the reduction. However, overly aggressive conditions (high temperature or certain catalysts) can promote hydrodechlorination, where the C-Cl bond is also reduced.

  • Alternative Reducing Agents: If catalytic hydrogenation is not feasible, classical chemical reductions are effective. Tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are robust alternatives that are less prone to causing dehalogenation.

  • Monitoring: Track the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrophenol is completely consumed. An incomplete reaction will complicate the subsequent purification steps.

Data Summary: Recommended Reduction Conditions

Reducing System Solvent Temperature (°C) Key Advantages/Considerations
H₂ (50-100 psi), 5% Pd/C Methanol, Ethanol, Ethyl Acetate 25 - 60 Clean reaction, easy workup (filtration). Potential for dehalogenation.
SnCl₂·2H₂O Ethanol, HCl 50 - 78 (Reflux) Good for substrates prone to dehalogenation. Workup involves base neutralization.

| Fe / NH₄Cl | Ethanol / H₂O | 70 - 80 | Cost-effective and suitable for large scale. Generates iron sludge. |

Question 2: The acylation (Step 2) gives a mixture of the desired O-acylated product, an N-acylated byproduct, and a di-acylated species. How can I achieve high selectivity for the target molecule?

Answer: This is the most critical challenge of the synthesis. The relative nucleophilicity of the aromatic amine and the phenolic hydroxyl group dictates the reaction's outcome. While anilines are typically more nucleophilic than phenols, converting the phenol to its phenoxide form with a base dramatically increases its nucleophilicity, allowing it to compete effectively. The key to selectivity lies in the judicious choice of base and reaction conditions.

Selectivity_Problem cluster_products Potential Products IM 5-Amino-4-chloro-2-methylphenol (-OH and -NH2 sites) Reagent + Ethyl Chloroformate (Cl-CO-OEt) IM->Reagent P_O Desired Product (O-Acylation) Reagent->P_O Selective Conditions P_N Byproduct (N-Acylation - Carbamate) Reagent->P_N Non-selective Conditions P_Di Byproduct (Di-Acylation) Reagent->P_Di Excess Reagent

Caption: The challenge of selective acylation at the -OH group.

Causality & Solution:

  • Role of the Base: The base is not just a scavenger for the HCl byproduct; it controls which nucleophile reacts.

    • Strong, Non-Nucleophilic Bases: Bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are ideal. They are strong enough to deprotonate the phenol (pKa ~10) to form the highly nucleophilic phenoxide, but not basic enough to significantly deprotonate the aniline (pKa of conjugate acid ~4-5). This creates a large reactivity difference in favor of O-acylation.[2]

    • Tertiary Amine Bases: Bases like triethylamine (Et₃N) or pyridine can be used, but may lead to lower selectivity. Pyridine, in particular, can act as a nucleophilic catalyst, potentially increasing the rate of N-acylation.

  • Solvent Choice: Aprotic polar solvents like acetone, methyl ethyl ketone (MEK), or acetonitrile are excellent choices. They effectively dissolve the starting materials and the inorganic base without participating in the reaction.

  • Temperature Control: This reaction is exothermic. Running it at a low temperature (0-10°C) during the addition of ethyl chloroformate is crucial. Low temperatures suppress the rate of the less-favorable N-acylation reaction more than the desired O-acylation, thus enhancing selectivity. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature.

  • Order of Addition: Add the ethyl chloroformate slowly to a mixture of the aminophenol and the base in the solvent. This ensures that the phenoxide is present and ready to react immediately, minimizing the chance for the neutral amine to react.

Question 3: My final product is a dark oil or discolored solid that is difficult to purify. What causes this and how can I obtain a clean product?

Answer: Aromatic amines and phenols are notoriously susceptible to air oxidation, which produces highly colored polymeric impurities. This can happen to your aminophenol intermediate or the final product, especially during workup or if stored improperly.

Causality & Solution:

  • Preventing Oxidation:

    • Inert Atmosphere: Handle the 5-amino-4-chloro-2-methylphenol intermediate under an inert atmosphere (Nitrogen or Argon) whenever possible, especially if it needs to be stored before the next step.

    • Antioxidants: During the reaction workup (e.g., aqueous wash), adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium hydrosulfite (Na₂S₂O₄) to the aqueous phase can prevent oxidation.[3]

  • Purification Strategy:

    • Charcoal Treatment: If the crude product is discolored, dissolving it in a suitable solvent and treating it with activated charcoal can effectively adsorb many colored impurities. Filter the charcoal through a pad of celite before proceeding.

    • Recrystallization: This is the most effective method for purification on a large scale. A solvent screen is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Toluene, ethanol/water, or heptane/ethyl acetate mixtures are good starting points.

    • Aqueous Washes: Before crystallization, ensure the crude product is thoroughly washed to remove residual base and salts. A sequence of washes with dilute acid (e.g., 1M HCl to remove any remaining basic impurities), water, and finally brine is recommended.

Question 4: I'm scaling up the acylation and facing a dangerous exotherm. What are the best practices for thermal management?

Answer: The reaction between ethyl chloroformate and the phenoxide is rapid and highly exothermic. On a lab scale, an ice bath is sufficient, but during scale-up, this heat generation can overwhelm cooling capacity, leading to a runaway reaction.

Causality & Solution:

  • Controlled Addition: The rate of heat generation is directly proportional to the rate of reagent addition. Use a calibrated addition pump to add the ethyl chloroformate at a slow, controlled rate.

  • Efficient Heat Transfer: Ensure your reactor has a high surface-area-to-volume ratio and an efficient cooling jacket. Monitor both the jacket temperature and, critically, the internal reaction temperature. The addition rate should be governed by the ability to maintain the internal temperature within a safe range (e.g., <10°C).

  • Reverse Addition (Cautionary): In some cases, adding the aminophenol/base slurry to the ethyl chloroformate can help control the concentration of the limiting reagent, but this is less common and requires careful evaluation.

  • Dilution: Running the reaction at a lower concentration (using more solvent) can help dissipate the heat generated, though this impacts throughput. A balance must be found between safety and efficiency.

  • Safety Measures: Always have a quench plan in place. A pre-chilled solution of aqueous ammonium chloride or a similar mild quenching agent should be ready in case of a thermal runaway.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions when handling ethyl chloroformate? A: Ethyl chloroformate is toxic, corrosive, and lachrymatory. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It reacts with water to release HCl, so it should be kept away from moisture. In case of a spill, it can be neutralized with a sodium bicarbonate solution.

  • Q: Can I use an alternative to ethyl chloroformate? A: While ethyl chloroformate is the most direct reagent, concerns over its toxicity (related to phosgene chemistry) are valid.[4] For a "greener" process, transesterification with diethyl carbonate (DEC) could be explored.[5] This would involve heating the aminophenol with an excess of DEC in the presence of a suitable catalyst (e.g., a strong base like sodium methoxide or a specific transesterification catalyst). This method avoids acyl chlorides but typically requires higher temperatures and longer reaction times, and selectivity would still need to be carefully optimized.

  • Q: Which analytical techniques are best for monitoring this process? A: A combination of techniques is recommended:

    • TLC: Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

    • HPLC: The preferred method for quantitative analysis to determine reaction completion, purity, and the ratio of O- vs. N-acylated products.

    • NMR (¹H, ¹³C): Essential for structural confirmation of the intermediate and the final product.

    • GC-MS: Useful for identifying volatile impurities and byproducts.

References

  • CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google P
  • Aslam, M. et al. (2011). {5-Chloro-2-[(4-chlorobenzylidene)amino]phenyl}(phenyl)methanone. Acta Crystallographica Section E, E67(12), o3253. [Link]

  • JPH05262704A - Process for producing 5-amino-2-chloro-4-fluorophenoxyacetic acid ester - Google P
  • Kayser, F. (2013). Answer to "Can anybody provide a simple method for the preparation of Ethyl N-(4-chlorophenyl)glycinate?". ResearchGate. [Link]

  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And - Quick Company. [Link]

  • JPH05286912A - Method for producing aminophenol derivative - Google P
  • EP1991524A1 - A process for the preparation of phenylcarbamates - Google P
  • Wikipedia contributors. (2024). Phosgene. Wikipedia. [Link]

  • EP2527314A1 - Process for preparation of phenyl carbamate derivatives - Google P
  • Wang, Z. et al. (2018). Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst. Catalysis Science & Technology, 8(23), 6150-6159. [Link]

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Reference Data & Comparative Studies

Comparative

A Comparative Analysis of Synthesis Methods for 5-Amino-4-chloro-2-methylphenyl Ethyl Carbonate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with hig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with high purity and yield is of paramount importance. 5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a key intermediate whose efficient synthesis can significantly impact the development of new active ingredients. This guide provides a comparative analysis of viable synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's advantages and limitations.

Introduction: Strategic Approaches to Synthesis

The synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate is not extensively documented in publicly available literature. Therefore, a logical and efficient synthetic strategy involves a two-step process:

  • Synthesis of the key intermediate: 5-Amino-4-chloro-2-methylphenol.

  • Acylation of the intermediate: Introduction of the ethyl carbonate moiety.

This guide will explore two primary pathways for the synthesis of the crucial aminophenol intermediate, followed by a standardized method for the final acylation step. The comparative analysis will focus on factors such as starting material availability, reaction conditions, yield, purity, and scalability.

Method 1: Nitration-Reduction Pathway

This classic and widely applicable method involves the nitration of a commercially available cresol derivative, followed by the selective reduction of the nitro group to an amine.

Step 1.1: Synthesis of 4-chloro-2-methyl-5-nitrophenol

The initial step focuses on the regioselective nitration of 4-chloro-2-methylphenol. To control the nitration and avoid unwanted byproducts, a strategic protection of the hydroxyl group as a sulfonate ester is employed. This directs the nitration to the desired position and allows for subsequent deprotection under mild conditions.[1]

Experimental Protocol:

  • Protection: A mixture of 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonyl chloride is heated to 60-70 °C. A solution of 32 g (0.8 mol) of sodium hydroxide in 1.1 L of water is added dropwise over 30 minutes. The mixture is stirred at 60 °C for 2 hours, then cooled. The precipitated 4-chloro-2-methylphenyl benzenesulfonate is filtered off.

  • Nitration: The dried sulfonate ester is nitrated at the 5-position.

  • Deprotection: The resulting 4-chloro-2-methyl-5-nitrophenylsulfonate is hydrolyzed by refluxing with aqueous sodium hydroxide solution to yield 4-chloro-2-methyl-5-nitrophenol.[1]

Step 1.2: Reduction of 4-chloro-2-methyl-5-nitrophenol

The reduction of the nitro group to an amine is a critical step. While various reducing agents can be employed, catalytic hydrogenation or chemical reduction methods are common. A robust method adapted from the reduction of similar nitroaromatic compounds involves the use of hydrazine hydrate in the presence of a catalyst.[2]

Experimental Protocol:

  • To a solution of 4-chloro-2-methyl-5-nitrophenol in ethanol, add a catalytic amount of ferric chloride and activated carbon.

  • Heat the mixture to 65-70 °C.

  • Slowly add 80% hydrazine hydrate dropwise over 2 hours.

  • Maintain the reaction at this temperature for an additional 4 hours.

  • After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude 5-Amino-4-chloro-2-methylphenol.

Method 1: Workflow

A 4-chloro-2-methylphenol B 4-chloro-2-methylphenyl benzenesulfonate A->B Benzenesulfonyl chloride, NaOH C 4-chloro-2-methyl-5-nitrophenyl benzenesulfonate B->C Nitration D 4-chloro-2-methyl-5-nitrophenol C->D Hydrolysis (NaOH) E 5-Amino-4-chloro-2-methylphenol D->E Reduction (Hydrazine hydrate, FeCl3)

Caption: Nitration-Reduction Pathway for 5-Amino-4-chloro-2-methylphenol Synthesis.

Method 2: Direct Amination Approach (Hypothetical)

A more direct, though potentially less selective, approach could involve the direct amination of a suitable precursor. This method is presented as a conceptual alternative, as direct amination of substituted phenols can be challenging and may require specialized catalysts and conditions. For the purpose of this guide, we will focus on established and reliable methods.

Final Step: Acylation to 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

The final step in the synthesis is the reaction of the aminophenol intermediate with an acylating agent to introduce the ethyl carbonate group. The amino group is generally more nucleophilic than the hydroxyl group, allowing for selective acylation. Ethyl chloroformate is a common and effective reagent for this transformation.

Experimental Protocol:

  • Dissolve 5-Amino-4-chloro-2-methylphenol in a suitable solvent such as dichloromethane or ether.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add an equimolar amount of a base, such as triethylamine or pyridine, to act as a proton scavenger.

  • Slowly add one equivalent of ethyl chloroformate dropwise, maintaining the temperature below 5 °C.[3]

  • Stir the reaction mixture at room temperature for several hours until completion, monitored by TLC.

  • The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

  • The crude 5-Amino-4-chloro-2-methylphenyl ethyl carbonate can be purified by column chromatography or recrystallization.

Acylation Reaction Mechanism:

cluster_reactants Reactants cluster_product Product A 5-Amino-4-chloro-2-methylphenol D 5-Amino-4-chloro-2-methylphenyl ethyl carbonate A->D B Ethyl Chloroformate B->D C Base (e.g., Triethylamine) C->D Proton Scavenger

Caption: Acylation of 5-Amino-4-chloro-2-methylphenol with Ethyl Chloroformate.

Comparative Analysis

FeatureMethod 1: Nitration-Reduction Pathway
Starting Materials Readily available 4-chloro-2-methylphenol.
Number of Steps Three (Protection, Nitration, Reduction).
Selectivity High, due to the directing effect of the sulfonate group.
Yield Generally good to high yields are reported for each step in analogous syntheses.
Scalability The individual steps are generally scalable, though nitration requires careful temperature control.
Safety & Environment Involves the use of strong acids and a nitrating agent, requiring careful handling. Hydrazine is toxic.

Conclusion and Recommendations

For the synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate, the Nitration-Reduction Pathway (Method 1) stands out as the most reliable and well-precedented approach. Although it involves multiple steps, the use of a protecting group ensures high regioselectivity during the critical nitration step, leading to a purer intermediate and simplifying the final purification. The reduction of the nitro group is a standard and high-yielding transformation.

The final acylation with ethyl chloroformate is a straightforward and efficient method to obtain the target molecule. Careful control of the reaction temperature and the use of a suitable base are crucial for maximizing the yield and minimizing side reactions.

Researchers and process chemists should prioritize Method 1 for its robustness and predictability. Further optimization of reaction conditions for each step could lead to improved overall yield and process efficiency.

References

  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • ethyl n-methylcarbamate. Organic Syntheses. [Link]

  • Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Production method of 4-chloro-2-aminophenol.

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

In the landscape of pharmaceutical development, the purity and quality of intermediates are as critical as that of the final active pharmaceutical ingredient (API). 5-Amino-4-chloro-2-methylphenyl ethyl carbonate, a key...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity and quality of intermediates are as critical as that of the final active pharmaceutical ingredient (API). 5-Amino-4-chloro-2-methylphenyl ethyl carbonate, a key intermediate, demands robust analytical methods to ensure it meets stringent quality specifications. This guide provides an in-depth comparison of validated analytical methods for its characterization, offering insights into the rationale behind experimental choices and presenting supporting data. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to select and validate the most suitable analytical strategy for their needs.

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[1][2] The objective is to demonstrate that the method is suitable for its intended purpose, a cornerstone of regulatory compliance and product safety.[3] This guide will primarily focus on a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a workhorse in pharmaceutical analysis, and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

The Primary Analytical Workhorse: HPLC-UV Method Validation

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. The presence of a chromophore in the molecule's structure allows for sensitive detection by UV.

Causality behind Experimental Choices

The selection of the HPLC-UV method is predicated on a balance of specificity, sensitivity, and cost-effectiveness. The aromatic amine structure of the target analyte lends itself to strong UV absorbance, providing a clear and quantifiable signal. A reversed-phase C18 column is chosen for its versatility and ability to separate compounds of moderate polarity. The mobile phase, a gradient of acetonitrile and water, is optimized to ensure a sharp peak shape and adequate retention time, separating the main component from potential impurities.

A Self-Validating System: The Validation Protocol

A comprehensive validation protocol ensures the reliability of the analytical method.[4] This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[1][5][6][7]

Experimental Workflow for HPLC-UV Method Validation

HPLC-UV Method Validation Workflow cluster_Preparation Preparation cluster_Validation_Parameters Validation Parameters cluster_Execution Execution cluster_Evaluation Evaluation Standard_Prep Prepare Standard Solutions (5 concentrations) System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solutions (spiked and unspiked) Sample_Prep->System_Suitability Specificity Specificity/ Selectivity Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity Linearity & Range Linearity->Data_Analysis Accuracy Accuracy Accuracy->Data_Analysis Precision Precision (Repeatability & Intermediate) Precision->Data_Analysis LOD_LOQ LOD & LOQ LOD_LOQ->Data_Analysis Robustness Robustness Robustness->Data_Analysis Analysis Analyze Samples System_Suitability->Analysis If passes Analysis->Specificity Analysis->Linearity Analysis->Accuracy Analysis->Precision Analysis->LOD_LOQ Analysis->Robustness Validation_Report Generate Validation Report Data_Analysis->Validation_Report

Caption: Workflow for the validation of the HPLC-UV analytical method.

Detailed Experimental Protocol:

  • System Suitability: Before each validation run, a system suitability test is performed by injecting a standard solution six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%. This ensures that the chromatographic system is performing adequately.[8]

  • Specificity (Selectivity): The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present is determined.[5] This is demonstrated by comparing the chromatograms of a blank (diluent), a placebo (if in a formulation), a standard solution, and a sample solution. The peak for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate in the sample solution should be pure and have no interference from the blank or placebo at its retention time.

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6] A minimum of five concentrations are prepared, typically ranging from 80% to 120% of the target concentration.[1] The calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined.

  • Accuracy (Recovery): The accuracy of an analytical procedure is the closeness of the test results obtained by that procedure to the true value.[9] It is assessed by the recovery of spiked samples. The analyte is added to a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with each level prepared in triplicate. The percentage recovery is then calculated.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9]

    • Repeatability (Intra-assay precision): At least six replicate injections of the same sample at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, by a different analyst, and/or on a different instrument to assess the variability within the laboratory.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5] These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10] Typical variations include changes in the mobile phase composition (e.g., ±2% organic content), pH of the mobile phase (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).

Data Presentation: HPLC-UV Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time.Complies
Linearity (r²) ≥ 0.9990.9995
Range 80% - 120% of target concentration0.08 - 0.12 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate≤ 2.0%1.2%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL
Robustness System suitability parameters met.Complies

Comparative Analysis: Alternative Analytical Methodologies

While HPLC-UV is a robust and reliable method, alternative techniques may offer advantages in specific scenarios, such as impurity profiling or when higher sensitivity is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[11] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[12]

Logical Relationship of Validation Parameters

Validation Parameters Interrelationship Suitability Method Suitability (Fitness for Purpose) Accuracy Accuracy Suitability->Accuracy Precision Precision Suitability->Precision Specificity Specificity Suitability->Specificity Linearity Linearity Suitability->Linearity Robustness Robustness Suitability->Robustness Accuracy->Precision LOQ LOQ Precision->LOQ Range Range Linearity->Range LOD LOD LOQ->LOD

Sources

Validation

A Guide to Efficacy Evaluation of Novel Herbicides Derived from 5-Amino-4-chloro-2-methylphenyl ethyl carbonate

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for comparing the efficacy of novel herbicidal candidates derived from the parent compound...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for comparing the efficacy of novel herbicidal candidates derived from the parent compound 5-Amino-4-chloro-2-methylphenyl ethyl carbonate against established commercial alternatives. Recognizing that this is an emergent area of agrochemical research, this document will focus on the methodologies for robust comparative evaluation, supported by illustrative experimental data. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a clear pathway for assessing the potential of new active ingredients.

Introduction: The Rationale for New Herbicidal Chemistries

The escalating challenge of herbicide resistance in weed populations necessitates a continuous pipeline of novel active ingredients with diverse modes of action.[1] Substituted anilines and carbamate derivatives have historically been fertile ground for the discovery of potent herbicides. The structural motif of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate presents a promising scaffold for the development of new herbicidal compounds. Its substituted phenyl ring offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize herbicidal potency and spectrum.[2][3]

Postulated Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Based on the chemical structure, it is hypothesized that derivatives of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate are likely to exhibit their herbicidal effects through the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species.[1] These reactive oxygen species cause rapid lipid peroxidation and membrane damage, resulting in cellular leakage and ultimately, plant death.[1] This mode of action is characteristic of several successful commercial herbicides.[1][4]

PPO Inhibition Pathway cluster_chloroplast Chloroplast cluster_inhibition Mechanism of Action Protoporphyrinogen IX Protoporphyrinogen IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen IX->PPO_Enzyme Substrate Protoporphyrin IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin IX Catalysis Accumulated_ProtoIX Accumulation of Protoporphyrinogen IX PPO_Enzyme->Accumulated_ProtoIX Leads to Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin IX->Chlorophyll_Heme Novel_Herbicide Novel Herbicide Derivative Novel_Herbicide->PPO_Enzyme Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Accumulated_ProtoIX->ROS_Generation Light & O2 Membrane_Damage Cell Membrane Damage ROS_Generation->Membrane_Damage Plant_Death Plant Death Membrane_Damage->Plant_Death

Caption: Postulated mode of action for novel herbicides via PPO inhibition.

Experimental Design for Efficacy Comparison

A tiered approach, progressing from controlled laboratory and greenhouse experiments to field trials, is essential for a thorough efficacy evaluation.

Tier 1: In Vitro and Greenhouse Bioassays

Objective: To determine the intrinsic herbicidal activity of novel derivatives and establish a preliminary dose-response relationship.

Experimental Protocol: Greenhouse Pot Study

  • Plant Material: Select a representative range of monocotyledonous (e.g., Avena fatua - wild oat) and dicotyledonous (e.g., Amaranthus retroflexus - redroot pigweed) weed species. Grow seedlings in a standardized potting mix to the 2-3 leaf stage.[5]

  • Herbicide Application: Prepare stock solutions of the novel derivatives and commercial standards (e.g., Fomesafen, a known PPO inhibitor) in a suitable solvent. Apply herbicides at a range of concentrations using a precision bench sprayer to ensure uniform coverage.[5] Include an untreated control for comparison.

  • Experimental Design: Employ a randomized complete block design with at least four replications for each treatment.[6]

  • Environmental Conditions: Maintain plants in a greenhouse with controlled temperature (e.g., 22/18°C day/night) and a defined photoperiod (e.g., 16-hour day).[7]

  • Data Collection: Assess herbicidal efficacy at 7, 14, and 21 days after treatment (DAT). Visual assessment of phytotoxicity (0% = no effect, 100% = complete kill) and measurement of fresh and dry biomass are key parameters.

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) to determine significant differences between treatments. Calculate the GR50 (the herbicide rate that causes a 50% reduction in plant growth) for each compound.

Greenhouse_Bioassay_Workflow Start Start Seed_Germination Seed Germination & Seedling Growth Start->Seed_Germination Herbicide_Application Application with Precision Sprayer Seed_Germination->Herbicide_Application Herbicide_Preparation Preparation of Novel Derivatives & Standards Herbicide_Preparation->Herbicide_Application Incubation Greenhouse Incubation (Controlled Environment) Herbicide_Application->Incubation Data_Collection Data Collection (Visual Assessment, Biomass) Incubation->Data_Collection Data_Analysis Statistical Analysis (ANOVA, GR50) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for greenhouse herbicide bioassays.

Tier 2: Field Trials

Objective: To evaluate the performance of promising candidates under real-world environmental conditions and in the presence of a natural weed spectrum.

Experimental Protocol: Small-Plot Field Trial

  • Site Selection: Choose a field with a known history of uniform weed infestation.[8]

  • Experimental Design: A randomized complete block design with four to six replications is recommended.[6][9] Plot size should be sufficient to minimize edge effects (e.g., 3m x 6m).

  • Treatments: Include the most promising novel derivatives at various application rates, commercial standards, and an untreated control.

  • Application: Apply herbicides using a calibrated backpack or small-plot sprayer. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control: Assess weed control by species at regular intervals (e.g., 14, 28, and 56 DAT) using a 0-100% rating scale. Weed counts and biomass from quadrats within each plot provide quantitative data.

    • Crop Tolerance: If testing in a crop, assess for any signs of phytotoxicity.

    • Yield: Harvest the crop from the center of each plot to determine the impact of weed control on yield.

  • Residue Analysis: Collect soil and plant samples at specified intervals to determine the persistence and translocation of the novel compounds using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

Comparative Efficacy Data (Illustrative)

The following table presents exemplary data from a hypothetical greenhouse study comparing two novel derivatives (ND-1 and ND-2) with a commercial PPO inhibitor (Fomesafen) and an untreated control.

TreatmentApplication Rate (g a.i./ha)Amaranthus retroflexus (Redroot Pigweed) Control (%) at 21 DATAvena fatua (Wild Oat) Control (%) at 21 DAT
Untreated Control000
ND-1 1008540
2009565
ND-2 1007555
2009075
Fomesafen 2009830

Interpretation of Illustrative Data:

  • Both novel derivatives demonstrate significant herbicidal activity against the broadleaf weed, redroot pigweed, with ND-1 showing slightly higher efficacy at equivalent rates.

  • ND-2 exhibits more promising activity on the grass weed, wild oat, compared to both ND-1 and the commercial standard, Fomesafen, which is known for its primary activity on broadleaf weeds.[1] This suggests a potentially broader spectrum of activity for ND-2.

  • The dose-dependent response of both novel compounds is a positive indicator of their herbicidal potential.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-Amino-4-chloro-2-methylphenyl ethyl carbonate scaffold can provide valuable insights into the structural requirements for optimal herbicidal activity. For instance, alterations to the ethyl carbonate group or substitutions on the amino group could influence the compound's binding affinity to the PPO enzyme, its uptake and translocation within the plant, and its metabolic stability.[2][12] Correlating these structural changes with the observed herbicidal efficacy allows for the rational design of more potent and selective agrochemicals.

Conclusion and Future Directions

The evaluation framework presented in this guide provides a robust methodology for assessing the herbicidal efficacy of novel compounds derived from 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. The illustrative data highlights the potential for this chemical class to yield new active ingredients with desirable weed control spectrums. Further research should focus on:

  • Synthesis and screening of a broader library of derivatives to fully explore the SAR.

  • In-depth mode of action studies to confirm PPO inhibition and investigate potential secondary targets.

  • Toxicological and environmental fate studies for lead candidates to ensure a favorable safety profile.

By adhering to rigorous scientific principles and a systematic approach to efficacy testing, the potential of this novel chemistry to contribute to the next generation of weed management solutions can be fully realized.

References

  • Dayan, F. E. (2019). New Approaches to Herbicide and Bioherbicide Discovery. Weed Science, 67(5), 497-507.
  • Gondi, S., Shaik, A., & Westover, K. (2022). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. The Journal of Organic Chemistry, 87(15), 10147-10157.
  • Han, J., Wang, J., Dong, H., Lei, J., Wang, M., & Fang, J. (2011). Synthesis and herbicidal activity of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters. Molecules, 16(4), 2833-2845.
  • Hawkes, T. R. (2007). Structure-activity relationships for a new family of sulfonylurea herbicides. Pest Management Science, 63(1), 51-58.
  • Heap, I. (2024). The International Herbicide-Resistant Weed Database. Online. Available: .

  • Jung, J. C., & Park, O. S. (2009). One-pot synthesis of anilides, herbicidal activity and molecular docking study. Pest Management Science, 65(4), 430-436.
  • Krieger, R. I. (Ed.). (2001). Handbook of pesticide toxicology. Academic press.
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  • European and Mediterranean Plant Protection Organization. (2014). PP 1/152 (4) Design and analysis of efficacy evaluation trials. EPPO Bulletin, 44(3), 393-404.
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  • Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (95), e52331.
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  • Abu-Qare, A. W., & Duncan, H. J. (2002). Herbicide residue in soil: a comparison between bioassay and chemical methods. Journal of environmental science and health, Part B, 37(2), 135-144.
  • Curran, W. S., Lingenfelter, D. D., & Muse, C. B. (2005). Effectiveness of vinegar and clove oil for control of annual weeds. Proceedings of the Weed Science Society of America, 45, 16.
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  • Bellinder, R. R., Gomeni, R., & Wallace, R. W. (2003). A quick test for herbicide carry-over in the soil. Weed Technology, 17(4), 849-854.
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  • North Carolina State University Extension. (2016). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]

  • Exacto, Inc. (2022). The Value of Field Trials. Retrieved from [Link]

  • University of Georgia Extension. (n.d.). Designing Research and Demonstration Tests for Farmers' Fields. Retrieved from [Link]

  • MDPI. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Molecules, 26(4), 1057.
  • MDPI. (2024). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. Molecules, 29(8), 1888.
  • MDPI. (2023).
  • MDPI. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 23(21), 13329.
  • MDPI. (2023). Design of an Intermittent Herbicide Spray System for Open-Field Cabbage and Plant Protection Effect Experiments. Agriculture, 13(1), 189.
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Sources

Comparative

A Senior Application Scientist's Guide to the Structural Activity Relationship of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate Analogs

For fellow researchers, scientists, and professionals in drug development, this guide delves into the potential structural activity relationships (SAR) of a novel class of compounds: 5-Amino-4-chloro-2-methylphenyl ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and professionals in drug development, this guide delves into the potential structural activity relationships (SAR) of a novel class of compounds: 5-Amino-4-chloro-2-methylphenyl ethyl carbonate analogs. While direct experimental data on this specific scaffold is not yet widely published, this guide synthesizes established principles from related chemical series to propose a framework for investigation. We will explore hypothesized biological activities, detail robust experimental protocols for synthesis and evaluation, and provide a logical roadmap for elucidating the SAR of these promising molecules.

Introduction: The Therapeutic Potential of Substituted Aminophenyl Scaffolds

The substituted aniline and aminophenol cores are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic placement of functional groups on the phenyl ring can profoundly influence a compound's pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile.[2] For instance, substituted anilines are known to act as kinase inhibitors, while other aminophenol derivatives exhibit analgesic and antipyretic properties.[3][4]

The subject of our investigation, the 5-Amino-4-chloro-2-methylphenyl moiety, presents a unique combination of electronic and steric features. The ethyl carbonate group, a key feature of this series, is a versatile functional group in drug design, often employed to modulate solubility, membrane permeability, and metabolic stability.[5] Carbamates are integral to the structure of many approved drugs and can form critical interactions with biological targets.[6] This guide will, therefore, focus on a systematic exploration of how modifications to this core structure could influence a hypothesized biological activity, such as kinase inhibition, a common target for such scaffolds.

Hypothesized Structural Activity Relationship (SAR)

Based on SAR studies of related aminophenyl compounds, we can propose a set of initial hypotheses for the 5-Amino-4-chloro-2-methylphenyl ethyl carbonate series.[3][7] The following discussion outlines key structural modifications and their potential impact on biological activity.

The Phenyl Ring Core: A Foundation for Activity

The substitution pattern on the phenyl ring is critical. The existing 5-amino, 4-chloro, and 2-methyl groups provide a specific electronic and steric landscape.

  • 5-Amino Group: This group is a potential hydrogen bond donor and can be crucial for anchoring the molecule in a target's binding site. Modifications here, such as acylation or alkylation, could probe the steric and electronic requirements of the binding pocket. Substituents that reduce the basicity of the nitrogen may decrease activity unless they are metabolically labile.[7]

  • 4-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the pKa of the amino group and the overall electron density of the ring. Replacing chlorine with other halogens (e.g., F, Br) or with small alkyl groups will help to understand the role of electronics and sterics at this position.

  • 2-Methyl Group: This group provides steric bulk and can influence the conformation of the molecule. Varying the size of this alkyl group (e.g., ethyl, isopropyl) could define the spatial limits of this part of the binding site.

The Ethyl Carbonate Moiety: A Modulator of Potency and Pharmacokinetics

The ethyl carbonate group offers several avenues for modification to fine-tune activity and drug-like properties.

  • Alkyl Chain Length: Altering the ethyl group to other alkyl chains (e.g., methyl, propyl, butyl) can impact lipophilicity and, consequently, cell permeability and target engagement.

  • Branched or Cyclic Alkyl Groups: Introducing branching (e.g., isopropyl) or cyclization (e.g., cyclopropyl) can enhance metabolic stability and provide conformational rigidity.

  • Bioisosteric Replacements: Replacing the ethyl carbonate with other functionalities, such as amides or sulfonamides, could lead to different binding interactions and pharmacological profiles.

The following table summarizes the proposed initial SAR exploration:

Position of Modification Proposed Analogs Rationale for Modification Anticipated Impact on Activity
5-Amino Group Acetyl, Methyl, DimethylProbe for hydrogen bonding and steric tolerance.Acetylation may decrease activity by reducing hydrogen bonding capacity. Alkylation could increase potency if there is a hydrophobic pocket.
4-Chloro Group Fluoro, Bromo, MethylEvaluate the influence of electronics and sterics.Potency may vary with the electronegativity and size of the substituent.
2-Methyl Group Hydrogen, Ethyl, IsopropylAssess the impact of steric bulk on conformation and binding.Optimal activity is expected with a specific steric profile at this position.
Ethyl Carbonate Methyl, Propyl, Isopropyl CarbonateModulate lipophilicity and interaction with hydrophobic regions.Changes in alkyl chain length will likely affect cell permeability and target affinity.
Ethyl Carbonate Amide, Sulfonamide BioisosteresExplore alternative hydrogen bonding interactions and chemical space.May lead to analogs with different target selectivity or improved properties.

The logical relationship for this proposed SAR exploration is depicted in the following diagram:

SAR_Logic cluster_mods Structural Modifications cluster_evaluation Evaluation Core 5-Amino-4-chloro-2-methylphenyl ethyl carbonate (Lead Compound) Amino_Mod 5-Amino Group Analogs (Acyl, Alkyl) Core->Amino_Mod Synthesize Analogs Chloro_Mod 4-Position Analogs (F, Br, Me) Core->Chloro_Mod Synthesize Analogs Methyl_Mod 2-Position Analogs (H, Et, iPr) Core->Methyl_Mod Synthesize Analogs Carbonate_Mod Ethyl Carbonate Analogs (Alkyl chain variation, Bioisosteres) Core->Carbonate_Mod Synthesize Analogs Activity Biological Activity (e.g., Kinase Inhibition) Amino_Mod->Activity Properties Physicochemical Properties (Solubility, Lipophilicity) Amino_Mod->Properties ADME ADME Profile (Metabolic Stability) Amino_Mod->ADME Chloro_Mod->Activity Chloro_Mod->Properties Chloro_Mod->ADME Methyl_Mod->Activity Methyl_Mod->Properties Methyl_Mod->ADME Carbonate_Mod->Activity Carbonate_Mod->Properties Carbonate_Mod->ADME SAR Structure-Activity Relationship Activity->SAR Properties->SAR ADME->SAR

Caption: Proposed workflow for elucidating the SAR of the target compound class.

Experimental Protocols

To investigate the proposed SAR, robust and reproducible experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of the proposed analogs and their subsequent biological evaluation.

Synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate Analogs

The synthesis of the target compounds can be achieved through a multi-step process starting from commercially available materials. A general synthetic scheme is presented below, followed by a detailed protocol.

Synthesis_Workflow Start Commercially Available Substituted Aniline Step1 Protection of Amino Group Start->Step1 Step2 Hydroxylation of the Phenyl Ring Step1->Step2 Step3 Formation of Ethyl Carbonate Step2->Step3 Step4 Deprotection of Amino Group Step3->Step4 Final Final Product: 5-Amino-4-chloro-2-methylphenyl ethyl carbonate Analog Step4->Final

Caption: General synthetic workflow for the preparation of the target analogs.

Step-by-Step Synthesis Protocol (Example: 5-Amino-4-chloro-2-methylphenyl ethyl carbonate):

  • Protection of the Amino Group:

    • To a solution of 4-chloro-2-methyl-5-nitroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base like triethylamine (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the Boc-protected intermediate.

  • Reduction of the Nitro Group:

    • Dissolve the Boc-protected nitroaniline (1.0 eq) in ethanol.

    • Add a reducing agent such as palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the corresponding aniline.

  • Hydroxylation of the Phenyl Ring (if starting from a non-hydroxylated precursor):

    • This step may vary depending on the starting material. If a phenol is not used initially, a hydroxylation step such as a Sandmeyer reaction followed by hydrolysis would be necessary.

  • Formation of the Ethyl Carbonate:

    • To a solution of the protected aminophenol (1.0 eq) in a solvent like pyridine or dichloromethane, add ethyl chloroformate (1.2 eq) dropwise at 0 °C.[8]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Deprotection of the Amino Group:

    • Dissolve the Boc-protected ethyl carbonate intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the final product with an organic solvent, dry, and concentrate.

    • Purify the final compound by column chromatography or recrystallization.

Biological Evaluation: In Vitro Assays

3.2.1. Kinase Inhibition Assay

Given that many substituted anilines are kinase inhibitors, a primary screen against a panel of kinases would be a logical starting point.[3]

Protocol for a Generic Kinase Inhibition Assay (e.g., using a luminescence-based ATP detection method):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the target kinase, substrate peptide, and ATP in the assay buffer. The concentration of ATP should be at or near its Km for the specific kinase.[9]

  • Assay Procedure:

    • Add 2.5 µL of the test compound solution (in various concentrations) to the wells of a 96-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and measure the remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

3.2.2. Cell Proliferation Assay

To assess the effect of the compounds on cell viability and growth, a standard cell proliferation assay, such as the MTT assay, can be employed.[10][11]

Protocol for MTT Cell Proliferation Assay:

  • Cell Seeding:

    • Seed a cancer cell line (e.g., a line known to be dependent on the kinase targeted in the previous assay) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[10]

    • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[10]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Incubate the plate overnight at 37°C or for a few hours with gentle shaking.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Concluding Remarks

This guide provides a comprehensive, albeit predictive, framework for the systematic investigation of the structural activity relationship of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate analogs. The proposed synthetic routes and biological evaluation protocols are based on well-established methodologies in medicinal chemistry. By methodically exploring the chemical space around this novel scaffold, researchers can elucidate the key structural features required for potent and selective biological activity. The insights gained from such studies will be invaluable in guiding the design of future analogs with improved therapeutic potential.

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